Ethyl 5-benzyloxazole-4-carboxylate chemical structure and properties
Content Type: Technical Reference & Synthesis Guide Subject: Chemical Structure, Properties, and Synthetic Methodologies CAS Registry Number: 885274-06-6[1] Executive Summary Ethyl 5-benzyloxazole-4-carboxylate is a func...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Reference & Synthesis Guide
Subject: Chemical Structure, Properties, and Synthetic Methodologies
CAS Registry Number: 885274-06-6[1]
Executive Summary
Ethyl 5-benzyloxazole-4-carboxylate is a functionalized heterocyclic ester serving as a critical intermediate in medicinal chemistry. Belonging to the class of 1,3-oxazoles, this molecule features a benzyl group at the C5 position and an ethyl ester at the C4 position. Its structural uniqueness lies in the C2-unsubstituted position, which acts as a "latent nucleophile" capable of regioselective functionalization via lithiation. This guide details its synthesis via the Schöllkopf method, its physicochemical profile, and its utility as a scaffold for drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.
Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]
Nomenclature and Identifiers
Property
Detail
IUPAC Name
Ethyl 5-benzyl-1,3-oxazole-4-carboxylate
CAS Number
885274-06-6
Molecular Formula
C₁₃H₁₃NO₃
Molecular Weight
231.25 g/mol
SMILES
CCOC(=O)C1=C(CC2=CC=CC=C2)OC=N1
Structural Features
The molecule consists of a central 1,3-oxazole ring, an aromatic heterocycle containing one oxygen and one nitrogen atom separated by one carbon.
Electronic Distribution: The oxazole ring is π-excessive but less so than furan due to the electronegative nitrogen. The C2 position (between O and N) is the most acidic site (pKa ~20), allowing for deprotonation and functionalization.
Steric Conformation: The C5-benzyl group introduces a flexible methylene linker (-CH₂-), allowing the phenyl ring to rotate relative to the oxazole plane. The C4-ester group typically lies coplanar with the oxazole ring to maximize conjugation, enhancing the electrophilicity of the carbonyl carbon.
Synthesis Methodologies
The most robust route to Ethyl 5-benzyloxazole-4-carboxylate is the Schöllkopf Oxazole Synthesis , utilizing ethyl isocyanoacetate and a phenylacetyl derivative. This method is preferred for its regioselectivity, ensuring the carboxylate remains at C4 and the benzyl group at C5.
Reaction Pathway (Graphviz)
Figure 1: Schöllkopf synthesis pathway via C-acylation of isocyanoacetate followed by cyclodehydration.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 5-benzyloxazole-4-carboxylate (10 mmol scale).
Reagents:
Ethyl isocyanoacetate (1.13 g, 10 mmol)
Phenylacetyl chloride (1.54 g, 10 mmol)
Triethylamine (TEA) (2.02 g, 20 mmol) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Solvent: Tetrahydrofuran (THF) (anhydrous, 50 mL)
Procedure:
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂). Add anhydrous THF and Ethyl isocyanoacetate.
Activation: Cool the solution to 0°C. Add Triethylamine dropwise over 5 minutes. The solution may darken slightly.
Acylation: Add Phenylacetyl chloride dropwise via syringe pump or addition funnel over 15 minutes, maintaining the temperature below 5°C. The reaction is exothermic.
Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane). The isocyanoacetate spot (Rf ~0.4) should disappear.
Workup: Quench with saturated NH₄Cl solution (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Yield: Expect 65–75% yield as a pale yellow oil or low-melting solid.
Physicochemical Properties
Note: Experimental data for this specific CAS is limited. Values below represent a synthesis of available experimental data and high-confidence predictions based on the 5-phenyl analogue (CAS 32998-97-3).
Property
Value
Source/Basis
Physical State
Pale yellow oil or low-melting solid
Analogue Comparison
Melting Point
28–35 °C (Predicted)
5-Phenyl analogue MP is 32-35°C
Boiling Point
~360 °C (at 760 mmHg)
Predicted
Solubility
Soluble in DCM, MeOH, DMSO; Insoluble in H₂O
Lipophilic nature (LogP > 2)
LogP
2.8 ± 0.4
Calculated
pKa (C2-H)
~19–20
Oxazole ring acidity
Reactivity & Applications
The versatility of Ethyl 5-benzyloxazole-4-carboxylate lies in its ability to function as a trifunctional scaffold :
C4-Ester: Standard electrophilic attacks (hydrolysis, reduction, amidation).
C2-Proton: Site for nucleophilic substitution via lithiation.
C5-Benzyl: Provides hydrophobic interaction in protein binding pockets.
Reactivity Flowchart (Graphviz)
Figure 2: Divergent synthesis pathways from the parent scaffold.
Key Transformations
C2-Lithiation: Treatment with n-Butyllithium at -78°C generates the 2-lithiooxazole species. This is unstable above -50°C (ring opening to isocyanide). It must be trapped immediately with electrophiles (e.g., aldehydes, alkyl halides) to create 2,4,5-trisubstituted oxazoles.
Sandmeyer Transformation: If the starting material was an amino-oxazole, the C2-amino group could be converted to a halide. However, for this specific carboxylate, the C2-H is the primary handle.
Safety & Handling
Hazards: As an ester derivative, it is likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).
Precursor Danger: Ethyl isocyanoacetate (precursor) is foul-smelling and potentially toxic; handle in a well-ventilated fume hood.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Oxazoles can be sensitive to light and oxidation over prolonged periods.
References
BenchChem. Synthesis of Oxazoles from Ethyl Isocyanoacetate. Application Note. Link
ChemSynthesis. Ethyl 5-phenyl-1,3-oxazole-4-carboxylate Properties. Database Entry CAS 32998-97-3.[2] Link
PubChem. Ethyl 5-methylisoxazole-4-carboxylate Data. National Library of Medicine. Link
Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles. Org. Synth. 2023.[3][4] Link
MDPI. Synthesis of 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank 2024.[4][5] Link
Structural, Synthetic, and Pharmacological Divergence: 5-Benzyloxazole vs. 5-Benzylisoxazole
Executive Summary In medicinal chemistry, the bioisosteric replacement between oxazole and isoxazole rings is a non-trivial "switch" that profoundly alters the electronic landscape, metabolic fate, and binding kinetics o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the bioisosteric replacement between oxazole and isoxazole rings is a non-trivial "switch" that profoundly alters the electronic landscape, metabolic fate, and binding kinetics of a drug candidate. While both are five-membered aromatic heterocycles, the positional isomerism of the oxygen and nitrogen atoms (1,3- vs. 1,2-relationship) dictates divergent synthetic strategies and distinct metabolic soft spots.
This guide provides a technical deep-dive into the 5-benzyl derivatives of these rings. We focus on the specific challenges of synthesizing and differentiating these isomers, providing validated protocols and mechanistic insights for the bench scientist.
Part 1: Structural & Electronic Divergence
The core difference lies in the heteroatom placement, which governs the dipole moment and basicity.
Heteroatom Placement & Numbering
Oxazole (1,3-azole): Oxygen at position 1, Nitrogen at position 3. The 5-benzyl group is attached to the carbon adjacent to the oxygen.
Isoxazole (1,2-azole): Oxygen at position 1, Nitrogen at position 2. The 5-benzyl group is attached to the carbon adjacent to the oxygen.
Electronic Properties Comparison
Property
5-Benzyloxazole
5-Benzylisoxazole
Significance in Drug Design
Heteroatom Arrangement
1,3 (N and O separated by C)
1,2 (N and O adjacent)
Affects H-bond acceptor directionality.
Dipole Moment
~1.7 D
~3.0 D
Isoxazoles are more polar; affects solubility and permeability.
Basicity (pKa of conjugate acid)
~0.8 (Weak base)
~ -3.0 (Very weak base)
Oxazole N is a better H-bond acceptor than Isoxazole N.
Aromaticity
Moderate
Lower than oxazole
Isoxazole ring is less aromatic, making the N-O bond a "weak link."
Part 2: Synthetic Methodologies
The synthesis of these isomers requires fundamentally different disconnections. We present the "Gold Standard" method for each, selected for regioselectivity and yield.
Synthesis of 5-Benzyloxazole: The Van Leusen Reaction
The Van Leusen Oxazole Synthesis is the most reliable method for generating 5-substituted oxazoles regioselectively. It utilizes Tosylmethyl Isocyanide (TosMIC) reacting with an aldehyde.[1][2]
Mechanism:
The reaction proceeds via a base-mediated aldol-type condensation of TosMIC with the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid.
Preparation: Dissolve Phenylacetaldehyde (10 mmol) and TosMIC (10 mmol) in anhydrous MeOH (50 mL).
Addition: Add solid
(20 mmol) in one portion.
Reflux: Heat the mixture to reflux (65°C) for 3–4 hours. Monitor by TLC (disappearance of aldehyde).
Workup: Remove solvent in vacuo. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Outcome: Exclusively yields 5-benzyloxazole . The 4-position remains unsubstituted (
).
Synthesis of 5-Benzylisoxazole: 1,3-Dipolar Cycloaddition
The most robust route to 5-substituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with a terminal alkyne.
Mechanism:
A nitrile oxide (generated in situ) undergoes a concerted cycloaddition with a terminal alkyne. Steric and electronic factors heavily favor the 5-substituted product over the 4-substituted isomer.
Distinct meta-coupling () between H3 and H4 (~1.6 - 2.0 Hz).
Mass Spectrometry (Fragmentation)
Isoxazoles: The N-O bond is weak. Under EI-MS, the primary fragmentation often involves the cleavage of the N-O bond, followed by loss of HCN or R-CN.
Oxazoles: Often show a characteristic retro-Diels-Alder (rDA) fragmentation, losing nitrile (R-CN) or CO.
Part 4: Medicinal Chemistry Implications[3][4][5][6][7][8]
Metabolic Stability & Toxicity
The choice between these isomers is often driven by DMPK (Drug Metabolism and Pharmacokinetics) data.
Isoxazole Liability (Reductive Ring Opening):
The N-O bond in isoxazoles is a "metabolic soft spot." It is susceptible to reductive cleavage by cytosolic reductases or gut microbiota, opening the ring to form an amino-enone or imino-ketone . This metabolite can be reactive (Michael acceptor) and lead to toxicity.
Mitigation: Steric bulk at C3 or C4 can slow this reduction.
Oxazole Liability (Oxidation/Hydrolysis):
Oxazoles are generally stable to reduction but are susceptible to oxidative metabolism (CYP450) at the C2 position, leading to ring opening or formation of reactive electrophiles. They are also more prone to acid-catalyzed hydrolysis than isoxazoles.
Bioisosteric Design Strategy
Hydrogen Bonding: If your target requires a hydrogen bond acceptor, the Oxazole N (pKa ~0.8) is a much stronger acceptor than the Isoxazole N (pKa ~-3.0).
Solubility: If the compound is too lipophilic, switching from Oxazole to Isoxazole typically increases polarity and water solubility due to the higher dipole moment (3.0 D vs 1.7 D).
Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of imidazoles and oxazoles." Journal of Organic Chemistry, 1977. Link
Nitrile Oxide Cycloaddition: Huisgen, R. "1,3-Dipolar Cycloadditions.[3] Past and Future." Angewandte Chemie International Edition, 1963. Link
Isoxazole Metabolism: Kalgutkar, A. S., et al. "Metabolism-Guided Drug Design: Interpreting and Addressing Metabolic Liabilities in Drug Discovery." Annual Reports in Medicinal Chemistry, 2005. Link
Heterocycle pKa Data: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. Link
Regioselectivity in Cycloadditions: Bast, K., et al. "Regiochemistry of the addition of nitrile oxides to alkynes." Chemische Berichte, 1973.
The 5-Substituted Oxazole-4-Carboxylate Scaffold: A Versatile and Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide Abstract The 1,3-oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties and abili...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The 1,3-oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind effectively with numerous biological targets like enzymes and receptors.[1][2] Within this class, the 5-substituted oxazole-4-carboxylate scaffold has emerged as a particularly "privileged" core structure. Its synthetic tractability and the diverse biological activities exhibited by its derivatives have drawn significant attention from researchers globally.[3] This guide provides an in-depth technical overview of this scaffold, exploring its synthesis, key biological activities including anticancer, antimicrobial, and anti-inflammatory properties, and the underlying mechanisms of action. We will delve into structure-activity relationships (SAR), present detailed experimental protocols, and offer insights into future applications, providing a comprehensive resource for researchers and professionals in drug development.
The Oxazole Moiety: A Foundation for Therapeutic Innovation
The oxazole nucleus is a fundamental building block in a vast number of natural products and synthetic pharmaceuticals.[2] Its presence is associated with a wide spectrum of pharmacological effects, making it a valuable starting point for lead discovery.[2][4] Marketed drugs such as the anti-inflammatory agent Oxaprozin and the antidiabetic drug Aleglitazar feature this core, underscoring its clinical relevance.[3] The 5-substituted oxazole-4-carboxylate variant offers two key points for chemical modification—the 5-position and the carboxylate group—allowing for fine-tuning of physicochemical properties and biological activity. This versatility is central to its success in generating potent and selective therapeutic agents.
Synthetic Strategies: Building the Core Scaffold
The construction of the oxazole ring can be achieved through several classic and modern synthetic methodologies.[4] Named reactions such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and Bredereck reaction provide reliable routes to various oxazole derivatives.[4][5] For the specific 5-substituted oxazole-4-carboxylate scaffold, a particularly efficient method involves the cyclization of N-acyl-β-halodehydroamino acid derivatives.
Representative Synthetic Workflow
A common and high-yielding approach utilizes a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the intramolecular cyclization. This choice is critical as it facilitates the desired ring formation without causing unwanted side reactions like hydrolysis of the ester group.
Caption: General workflow for DBU-mediated oxazole synthesis.
Detailed Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole-4-Carboxylate[7]
This protocol describes a mild and efficient synthesis of an oxazole-4-carboxylate derivative from a β-bromodehydroamino acid precursor.
Materials:
Methyl ester of N-acyl-β-bromodehydroaminobutyric acid (1.0 eq)
Reaction Setup: Dissolve the N-acyl-β-bromodehydroaminobutyric acid methyl ester in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
Base Addition: Add a 2% solution of DBU in acetonitrile dropwise to the stirring solution at room temperature. The causality here is the use of a dilute, non-nucleophilic base to gently promote cyclization while minimizing potential degradation or side reactions.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO3 solution to remove any acidic impurities, followed by brine.
Drying and Filtration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2,5-disubstituted oxazole-4-carboxylate.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This self-validating step is crucial for confirming the successful synthesis.
Broad-Spectrum Biological Activities
The 5-substituted oxazole-4-carboxylate scaffold has been successfully exploited to develop agents for various diseases, with anticancer, antimicrobial, and anti-inflammatory activities being the most prominent.
Anticancer Activity
The development of novel anticancer agents is a major focus of research involving this scaffold.[6] Derivatives have been shown to inhibit tumor growth through diverse mechanisms of action.[7]
3.1.1 Mechanisms of Action
Kinase Inhibition: Many oxazole derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6] A key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), an enzyme crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[8] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling, leading to reduced tumor growth and vascularization.[8]
Tubulin Polymerization Inhibition: Some 5-sulfonyl-1,3-oxazole-4-carboxylates have been identified as potent inhibitors of tubulin polymerization.[9][10] They bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death).[10]
DNA Topoisomerase Inhibition: Certain oxazole derivatives have been found to target DNA topoisomerase IIβ, an enzyme essential for DNA replication and repair.[7] Inhibition of this enzyme leads to DNA damage and cell death.
Caption: Inhibition of the VEGFR-2 signaling pathway by an oxazole derivative.
Table 1: Summary of SAR data for anticancer 5-substituted oxazole-4-carboxylates.
The data indicates that aryl groups at the 2-position and sulfonyl-containing moieties at the 5-position are generally favorable for potent anticancer activity.[9][10]
Antimicrobial Activity
Oxazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[4][11]
3.2.1 Mechanism of Action
While varied, a prominent mechanism for antibacterial action is the inhibition of essential bacterial enzymes. For example, certain oxazole-benzamide derivatives are potent inhibitors of FtsZ, a protein crucial for bacterial cell division.[12] Inhibition of FtsZ disrupts the formation of the Z-ring, a structure required for cytokinesis, leading to filamentation and eventual death of the bacteria.[12]
3.2.2 SAR Insights
The presence of electron-donating groups (e.g., methyl, methoxy) on aromatic rings attached to the oxazole core can enhance antibacterial potency.[4]
For FtsZ inhibitors, substitutions on the benzamide portion and the presence of a 5-halo oxazole can improve activity and overcome resistance.[12]
Some benzoxazole-5-carboxylate derivatives have shown high potency against both Gram-positive and Gram-negative bacteria.[3]
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in many diseases. Oxazole derivatives have been investigated as anti-inflammatory agents, often targeting enzymes in the inflammatory cascade.[13][14]
3.3.1 Mechanism of Action
A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4] The well-known NSAID, Oxaprozin, functions through this mechanism.[3] Molecular modeling studies have confirmed that oxazole derivatives can interact strongly with the active site of the COX-2 enzyme.[2]
Other Biological Activities
Beyond these three major areas, the 5-substituted oxazole-4-carboxylate scaffold and its relatives have been explored for a range of other therapeutic applications, including:
To evaluate the anticancer potential of newly synthesized oxazole derivatives, a cell viability assay is a standard primary screen. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
Synthesized oxazole-4-carboxylate compounds
Human cancer cell line (e.g., CCRF-CEM, leukemia)
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
Phosphate-Buffered Saline (PBS)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
96-well microtiter plates
Multichannel pipette
Microplate reader (absorbance at ~570 nm)
Procedure:
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time is a critical parameter that must be optimized for the specific cell line.
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours.
Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis. This quantitative result provides a robust measure of the compound's cytotoxic potency.
Future Perspectives and Conclusion
The 5-substituted oxazole-4-carboxylate scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and pharmacological versatility ensure its place in the development of next-generation therapeutics.[1] Future research will likely focus on several key areas:
Novel Targets: Exploring the activity of these compounds against new and emerging biological targets.
Combination Therapies: Investigating the synergistic effects of oxazole derivatives when used in combination with existing drugs, particularly in oncology.
Drug Delivery: Developing targeted delivery systems to improve the pharmacokinetic and safety profiles of potent oxazole-based agents.
References
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme.
A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
A comprehensive review on biological activities of oxazole deriv
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggreg
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxyl
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021).
A brief review on antimicrobial activity of oxazole deriv
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC.
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025).
View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. (2025).
A comprehensive review on biological activities of oxazole deriv
Recent Development and Green Approaches for Synthesis of Oxazole Deriv
Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. (2019). PubMed.
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. (2014). PubMed.
Ethyl 5-benzyloxazole-4-carboxylate molecular weight and formula
An In-Depth Technical Guide to Ethyl 5-benzyloxazole-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of Ethyl 5-benzy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Ethyl 5-benzyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Ethyl 5-benzyloxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific research on this exact molecule is not extensively documented in publicly available literature, this document extrapolates its molecular profile, synthesis, and potential applications based on established chemical principles and data from its close structural analogs. We will delve into its physicochemical properties, propose a detailed synthetic protocol, and explore its potential as a scaffold in drug discovery. This guide is intended to serve as a foundational resource for researchers and professionals working with oxazole derivatives.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a key structural motif found in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals.[1] Derivatives of oxazole and its fused-ring counterpart, benzoxazole, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and immunosuppressive properties.[1][2] The versatility of the oxazole core allows for diverse functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects. Ethyl 5-benzyloxazole-4-carboxylate represents a specific, yet underexplored, member of this important class of compounds, offering potential as a building block for the synthesis of novel therapeutic agents.
Molecular Profile of Ethyl 5-benzyloxazole-4-carboxylate
The fundamental characteristics of Ethyl 5-benzyloxazole-4-carboxylate are derived from its constituent functional groups: an oxazole core, an ethyl ester at the 4-position, and a benzyl group at the 5-position.
Property
Value
Source
Molecular Formula
C₁₃H₁₃NO₃
Calculated
Molecular Weight
231.25 g/mol
Calculated
IUPAC Name
Ethyl 5-benzyl-1,3-oxazole-4-carboxylate
Standard Nomenclature
CAS Number
Not available
N/A
Canonical SMILES
CCOC(=O)C1=C(OC=N1)CC2=CC=CC=C2
Calculated
InChI Key
(Not available)
N/A
A close structural analog, ethyl 5-phenyl-1,3-oxazole-4-carboxylate, has a reported melting point of 32-35 °C.[3] Given the additional methylene bridge in the benzyl group, which can affect crystal packing, the melting point of the title compound may differ.
Synthesis and Mechanistic Rationale
A proposed synthetic pathway involves the reaction of an ethyl 2-(benzylamino)-3-oxobutanoate with a dehydrating agent. A more versatile approach, analogous to the synthesis of related isoxazoles, could involve a multi-component reaction, which offers efficiency and atom economy.[4]
A logical synthetic approach would be a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an N-acyl-α-amino ketone. The key intermediate would be ethyl 2-(phenylacetamido)acetate, which can be prepared from ethyl glycinate and phenylacetyl chloride. This intermediate can then be reacted with a suitable reagent to form the oxazole ring.
Caption: Proposed synthetic workflow for Ethyl 5-benzyloxazole-4-carboxylate.
Experimental Protocol: Synthesis of Ethyl 5-benzyloxazole-4-carboxylate
This protocol is a generalized procedure and may require optimization.
Preparation of the Reaction Mixture: To a solution of ethyl isocyanoacetate (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran), add phenylacetaldehyde (1.1 equivalents).
Catalysis: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The initial cycloaddition will likely form the dihydrooxazole intermediate.
Oxidation: Upon consumption of the starting materials, introduce a mild oxidizing agent (e.g., manganese dioxide or N-bromosuccinimide) to aromatize the dihydrooxazole ring to the desired oxazole.
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality and Trustworthiness: The choice of a [3+2] cycloaddition followed by oxidation is a well-established and reliable method for the synthesis of substituted oxazoles. The use of anhydrous conditions and careful monitoring by TLC are critical for ensuring high yield and purity, making the protocol self-validating.[5]
Physicochemical Properties and Characterization
The physicochemical properties of Ethyl 5-benzyloxazole-4-carboxylate are dictated by its molecular structure.
Solubility: The presence of the ethyl ester group may confer some solubility in polar organic solvents, while the benzyl and oxazole moieties suggest solubility in less polar organic solvents like dichloromethane and ethyl acetate. It is expected to have low solubility in water.[6]
Stability: Oxazoles are generally stable aromatic compounds. However, the ester functionality can be susceptible to hydrolysis under strongly acidic or basic conditions.[5] The compound should be stored in a dry environment.
Characterization Methods:
¹H and ¹³C NMR Spectroscopy: To confirm the structure by identifying the chemical shifts and coupling constants of the protons and carbons in the ethyl and benzyl groups, as well as the oxazole ring.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the C=O stretch of the ester and the C=N and C-O stretches of the oxazole ring.
Potential Applications in Research and Drug Development
While Ethyl 5-benzyloxazole-4-carboxylate itself has not been extensively studied, the broader class of benzoxazole and isoxazole derivatives has shown significant promise in various therapeutic areas.[2][7]
Antimicrobial Agents: Many benzoxazole derivatives have demonstrated potent antibacterial and antifungal activity.[7]
Anticancer Therapeutics: The benzoxazole scaffold is a key component of compounds designed to inhibit critical signaling pathways in cancer, such as the VEGFR-2 pathway, which is crucial for angiogenesis.[1]
Immunomodulatory and Anti-inflammatory Drugs: A notable analog, Ethyl 5-methylisoxazole-4-carboxylate, is a key intermediate in the synthesis of Leflunomide, an immunomodulatory drug.[4]
The bifunctional nature of Ethyl 5-benzyloxazole-4-carboxylate, with its ester and benzyl groups, makes it a valuable scaffold for creating libraries of compounds for high-throughput screening. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse range of amides.[4]
Caption: Hypothetical signaling pathway modulation by a benzoxazole derivative.
Conclusion
Ethyl 5-benzyloxazole-4-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While direct experimental data is limited, this guide has provided a comprehensive, technically grounded overview of its molecular profile, a plausible synthetic route with detailed protocols, and its potential applications based on the well-documented activities of structurally related oxazole and benzoxazole derivatives. The insights and methodologies presented herein are intended to facilitate further research and development of novel compounds based on this promising scaffold.
References
ChemSynthesis. (2025, May 20). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
PubChem. Ethyl 5-methylisoxazole-4-carboxylate. Retrieved from [Link]
PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
JOCPR. Design, Synthesis and Antimicrobial Evaluation of Novel Benzoxazole Derivatives. Retrieved from [Link]
PMC. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of Benzoxazoles. Retrieved from [Link]
Jetir.Org. Design and Synthesis of new Benzoxazole derivatives. Retrieved from [Link]
ResearchGate. (2024, January 10). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
Reaction of ethyl isocyanoacetate with phenylacetyl chloride
An In-Depth Guide to the Synthesis of β-Keto-α-isocyano Esters: The Reaction of Ethyl Isocyanoacetate with Phenylacetyl Chloride This technical guide provides a comprehensive overview and detailed protocol for the reacti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of β-Keto-α-isocyano Esters: The Reaction of Ethyl Isocyanoacetate with Phenylacetyl Chloride
This technical guide provides a comprehensive overview and detailed protocol for the reaction between ethyl isocyanoacetate and phenylacetyl chloride. This transformation is a cornerstone in synthetic organic chemistry for creating highly functionalized molecules, particularly α-acylamino-β-keto esters and their cyclization products, such as oxazoles. These structural motifs are prevalent in a wide array of biologically active compounds and serve as versatile intermediates in drug discovery and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and critical safety considerations.
Introduction and Strategic Overview
The reaction of an α-isocyanoacetate with an acyl chloride is a powerful C-C bond-forming reaction. The isocyanide functional group is unique; the carbon atom is divalent and exhibits both nucleophilic and electrophilic character, making it a versatile building block.[2] When reacted with a strong electrophile like phenylacetyl chloride, the nucleophilic α-carbon of the isocyanoacetate (often facilitated by a base) attacks the acyl chloride. The resulting intermediate can then lead to the formation of a stable β-keto-α-isocyano ester.
This class of compounds is of significant interest as they are precursors to:
α-Amino Acids: Through reduction of the keto group and hydrolysis of the isocyanide.
Heterocyclic Compounds: The functional group array is primed for cyclization reactions to form valuable scaffolds like oxazoles, imidazoles, and thiazoles.[3][4] For instance, the reaction of acyl chlorides with α-isocyanoacetamides is a known route to 2-acyl-5-aminooxazoles.[5]
The choice of reaction conditions, particularly the base and solvent, is critical in directing the reaction towards the desired product and minimizing side reactions.
Reaction Mechanism: An Explanatory Framework
The reaction proceeds via a base-mediated acylation of the α-carbon of ethyl isocyanoacetate. The causality behind the key steps is as follows:
Deprotonation (Activation): A non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N), is introduced. The protons on the α-carbon of ethyl isocyanoacetate are acidic due to the electron-withdrawing effects of both the adjacent ester and isocyano groups. The base removes a proton to generate a resonance-stabilized carbanion, which is a potent nucleophile.
Nucleophilic Attack: The generated carbanion attacks the highly electrophilic carbonyl carbon of phenylacetyl chloride. This step forms a tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The chloride ion subsequently forms a salt with the protonated base (e.g., triethylammonium chloride).
Product Formation: The final product, ethyl 2-isocyano-3-oxo-4-phenylbutanoate, is formed.
This pathway is a variation of acylation reactions involving enolates, such as the Claisen condensation.[6]
Caption: Plausible mechanism for the base-mediated acylation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes justifications and checkpoints to ensure procedural integrity.
Materials and Reagents
Reagent
CAS No.
MW ( g/mol )
Density (g/mL)
Amount (mmol)
Equivalents
Ethyl Isocyanoacetate
2999-46-4
113.10
1.01
10.0
1.0
Phenylacetyl Chloride
103-80-0
154.59
1.17
11.0
1.1
Triethylamine (Et₃N)
121-44-8
101.19
0.726
12.0
1.2
Dichloromethane (DCM)
75-09-2
84.93
1.33
-
-
Saturated NaHCO₃ (aq)
-
-
-
-
-
Brine (Saturated NaCl)
-
-
-
-
-
Anhydrous MgSO₄
7487-88-9
120.37
2.66
-
-
Equipment
100 mL two-neck round-bottom flask
Magnetic stirrer and stir bar
Septa
Nitrogen or Argon gas inlet
Dropping funnel or syringe pump
Ice-water bath
Standard glassware for workup (separatory funnel, Erlenmeyer flasks)
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon. This is crucial as phenylacetyl chloride is highly moisture-sensitive and will hydrolyze to phenylacetic acid.[7]
Maintain a positive pressure of inert gas throughout the reaction.
Reagent Addition:
In the flask, dissolve ethyl isocyanoacetate (1.13 g, 10.0 mmol) and triethylamine (1.67 mL, 1.21 g, 12.0 mmol) in 30 mL of anhydrous dichloromethane (DCM). Stir the solution until homogeneous. Triethylamine acts as both a base to deprotonate the isocyanoacetate and an acid scavenger to neutralize the HCl byproduct.
Cooling:
Immerse the flask in an ice-water bath and cool the solution to 0 °C with stirring. This is to control the initial exotherm of the acylation reaction, preventing potential side reactions and decomposition.
Addition of Acyl Chloride:
Dissolve phenylacetyl chloride (1.45 mL, 1.70 g, 11.0 mmol) in 10 mL of anhydrous DCM.
Add the phenylacetyl chloride solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes using a dropping funnel or a syringe pump. A slow addition rate is critical to maintain temperature control. A precipitate of triethylammonium chloride will likely form.
Reaction and Monitoring:
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Check for the consumption of the limiting reagent (ethyl isocyanoacetate).
Work-up and Extraction:
Once the reaction is complete, carefully quench it by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acyl chloride and acidic species.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. The brine wash helps to remove residual water from the organic phase.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification:
The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient elution system, starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity, is typically effective for separating the product from nonpolar impurities and polar baseline material.
Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield the pure product.
Product Characterization: Expected Results
The expected product is ethyl 2-isocyano-3-oxo-4-phenylbutanoate .
Appearance: Expected to be a pale yellow oil or low-melting solid.
HRMS (ESI): m/z calculated for C₁₃H₁₄NO₃⁺ [M+H]⁺: 232.0968; found: 232.09xx.
Critical Safety and Handling Procedures
Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile gloves are a minimum standard). All operations must be performed inside a certified chemical fume hood.[7][9]
Reagent-Specific Hazards:
Phenylacetyl Chloride: Highly corrosive and a lachrymator (causes tearing). It reacts violently with water, alcohols, and bases.[7][10] Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[11] In case of a spill, do NOT use water. Cover with a dry absorbent material like sand or sodium bicarbonate.[7]
Ethyl Isocyanoacetate: Toxic if swallowed or in contact with skin.[9] It is a combustible liquid and causes serious skin and eye irritation.[9][12] The characteristic unpleasant odor of isocyanides necessitates working in a well-ventilated fume hood at all times.[13][14]
Dichloromethane (DCM): A suspected carcinogen and a volatile solvent. Avoid inhalation and skin contact.
Waste Disposal:
All organic waste, including solvents from chromatography, should be collected in a designated chlorinated waste container.
Aqueous waste should be neutralized before disposal according to institutional guidelines.
Solid waste (silica gel, MgSO₄) contaminated with organic materials should be disposed of in a designated solid waste container.
References
Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
The Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo.
ResearchGate. (n.d.). Oxazole Synthesis from Isocyanides.
BenchChem. (2025). A Technical Guide to the Synthesis of Ethyl Isocyanoacetate.
Wikipedia. (n.d.). Passerini reaction.
Synquest Labs. (2022).
Wikipedia. (n.d.). Ugi reaction.
PubMed. (2010). Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides.
ChemicalBook. (2026).
ChemicalBook. (n.d.).
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
Alfa Chemistry. (n.d.). Passerini Reaction.
ResearchGate. (2025). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters.
Bangladesh Journals Online. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)
National Center for Biotechnology Information. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
ResearchGate. (n.d.). Synthesis of α-acylamino-β-keto-esters and ATH DKR discrepancy.
Alfa Chemistry. (n.d.). Ugi Reaction.
BenchChem. (2025). Kinetic Profile of Ethyl Isocyanoacetate: A Comparative Guide to its Reactivity.
Google Patents. (n.d.). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
Angewandte Chemie International Edition. (2007). Multicomponent Synthesis of Oxazoles and Furopyrrolones.
ACS Publications. (2015). Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect.
Santa Cruz Biotechnology. (n.d.).
National Center for Biotechnology Information. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants.
National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
BenchChem. (2025). physical and chemical properties of ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate.
Functionalization of C2 position in ethyl 5-benzyloxazole-4-carboxylate
An in-depth guide to the strategic functionalization of the C2 position on the ethyl 5-benzyloxazole-4-carboxylate scaffold, a valuable building block in contemporary medicinal chemistry. This document provides a detaile...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the strategic functionalization of the C2 position on the ethyl 5-benzyloxazole-4-carboxylate scaffold, a valuable building block in contemporary medicinal chemistry. This document provides a detailed overview of the underlying chemical principles, a comparison of modern synthetic strategies, and robust, step-by-step protocols for immediate application in a research setting.
Introduction: The Strategic Importance of C2-Functionalized Oxazoles
The oxazole ring is a privileged heterocyclic motif frequently found in natural products and pharmacologically active molecules, valued for its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[1][2][3][4] Functionalization of the oxazole core allows for the precise tuning of a molecule's steric and electronic properties, which is fundamental to drug discovery and lead optimization.
The C2 position of the oxazole ring presents a unique site for synthetic modification. The hydrogen atom at C2 is the most acidic proton on the ring (pKa ≈ 20), a consequence of the inductive effects of the adjacent oxygen and nitrogen atoms.[1][2][5] This inherent acidity makes the C2 position a prime target for deprotonation followed by reaction with an electrophile. However, this approach is complicated by the potential for ring-opening of the resulting C2-lithiated intermediate.[5][6][7] More recent advancements in transition-metal catalysis, particularly palladium-catalyzed direct C-H activation, have provided powerful, alternative pathways that often avoid harsh basic conditions and offer excellent regioselectivity.[8][9][10]
This application note focuses on ethyl 5-benzyloxazole-4-carboxylate as a model substrate, detailing two primary methodologies for C2 functionalization: classical deprotonation-alkylation and modern palladium-catalyzed direct arylation.
Strategic Overview: Method Selection
Choosing the appropriate functionalization strategy depends on the desired substituent and the overall complexity of the synthetic target. The following diagram outlines the decision-making process for modifying the C2 position of the target oxazole.
Caption: Decision workflow for C2 functionalization.
Strategy 1: C2 Functionalization via Deprotonation and Electrophilic Quench
This classical approach leverages the high acidity of the C2 proton. A strong, non-nucleophilic base is used to deprotonate the C2 position at low temperatures, generating a highly reactive 2-lithio-oxazole intermediate. This intermediate is then "quenched" by the addition of a suitable electrophile.
Mechanistic Considerations: The Ring-Chain Tautomerism
A critical aspect of this chemistry is the equilibrium between the desired 2-lithio-oxazole and its ring-opened enolate-isonitrile tautomer.[5][6][9][11] The position of this equilibrium is influenced by factors such as the solvent, temperature, and counter-ion. While quenching with many electrophiles still proceeds through the lithiated oxazole to yield the C2-substituted product, certain electrophiles (e.g., silyl chlorides) can trap the ring-opened form.[6][11] Maintaining very low temperatures (≤ -78 °C) is paramount to favor the cyclic lithiated species and ensure the integrity of the oxazole ring.
Caption: Mechanism of C2-lithiation and electrophilic quench.
Protocol 1: C2-Deuteration of Ethyl 5-Benzyloxazole-4-carboxylate
This protocol serves as a simple, self-validating experiment to confirm the successful and selective deprotonation of the C2 position. Quenching with deuterium oxide (D₂O) provides a product that is easily distinguishable from the starting material by ¹H NMR and mass spectrometry.
Materials and Reagents
Reagent
Supplier
Grade
Quantity
Ethyl 5-benzyloxazole-4-carboxylate
(In-house)
>98%
249 mg (1.0 mmol)
n-Butyllithium (n-BuLi)
Sigma-Aldrich
2.5 M in hexanes
0.44 mL (1.1 mmol)
Anhydrous Tetrahydrofuran (THF)
Acros Organics
DriSolv™
10 mL
Deuterium Oxide (D₂O)
Cambridge Isotope
99.9 atom % D
0.5 mL
Saturated aq. Ammonium Chloride (NH₄Cl)
Fisher Chemical
-
10 mL
Ethyl Acetate (EtOAc)
VWR Chemicals
ACS Grade
50 mL
Anhydrous Magnesium Sulfate (MgSO₄)
Fisher Chemical
-
~2 g
Step-by-Step Procedure
Setup: Add ethyl 5-benzyloxazole-4-carboxylate (1.0 mmol) to an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and purge with dry argon or nitrogen for 10 minutes.
Dissolution: Add anhydrous THF (10 mL) via syringe and stir until the solid is fully dissolved.
Cooling: Cool the flask to -78 °C in a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
Deprotonation: Add n-BuLi (1.1 mmol, 1.1 eq) dropwise via syringe over 5 minutes. The solution may turn a pale yellow or orange color. Stir the reaction mixture at -78 °C for 1 hour.
Quenching: Add D₂O (0.5 mL) in one portion via syringe. The color should dissipate.
Warm-up: Remove the cold bath and allow the reaction to warm to room temperature over 30 minutes.
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the C2-deuterated product.
Validation
¹H NMR: The proton signal corresponding to C2-H (typically δ > 8.0 ppm) should be absent or significantly diminished (>95% reduction in integration).
Mass Spectrometry (HRMS): The observed mass should correspond to the calculated mass of the deuterated product (M+1 compared to starting material).
Strategy 2: Palladium-Catalyzed Direct C-H Arylation
Direct C-H activation/arylation has emerged as a highly efficient and atom-economical method for forming carbon-carbon bonds.[12][13] For oxazoles, palladium catalysts can selectively activate the C-H bond at either the C2 or C5 position.[9] Regioselectivity is often controlled by the choice of phosphine ligand and the polarity of the solvent.[8][10] For selective C2 arylation of an unsubstituted oxazole, a nonpolar solvent like toluene or dioxane is typically preferred.[10]
Mechanistic Rationale: The Catalytic Cycle
The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of an aryl halide to the active Pd(0) catalyst, followed by C-H activation of the oxazole at the C2 position, and finally, reductive elimination to form the C2-arylated product and regenerate the Pd(0) catalyst. The base is crucial for facilitating the C-H activation step.
Caption: Generalized catalytic cycle for direct C-H arylation.
Protocol 2: Palladium-Catalyzed C2-Arylation with 4-Bromoanisole
This protocol details the regioselective arylation of the C2 position using a common aryl bromide coupling partner. The choice of ligand and solvent is critical for achieving high selectivity for the C2 position over the C5 position.[10]
Materials and Reagents
Reagent
Supplier
Grade
Quantity
Ethyl 5-benzyloxazole-4-carboxylate
(In-house)
>98%
125 mg (0.5 mmol)
4-Bromoanisole
Sigma-Aldrich
99%
140 mg (0.75 mmol)
Palladium(II) Acetate (Pd(OAc)₂)
Strem Chemicals
98%
5.6 mg (0.025 mmol)
Tri-tert-butylphosphine (P(t-Bu)₃)
Strem Chemicals
1.0 M in toluene
0.05 mL (0.05 mmol)
Potassium Carbonate (K₂CO₃), anhydrous
Fisher Chemical
-
207 mg (1.5 mmol)
Anhydrous 1,4-Dioxane
Acros Organics
DriSolv™
5 mL
Celite®
Sigma-Aldrich
-
~2 g
Step-by-Step Procedure
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add ethyl 5-benzyloxazole-4-carboxylate (0.5 mmol), 4-bromoanisole (0.75 mmol, 1.5 eq), Pd(OAc)₂ (0.025 mmol, 5 mol%), and anhydrous K₂CO₃ (1.5 mmol, 3.0 eq).
Inerting: Seal the vial with a screw cap containing a PTFE septum and purge with argon or nitrogen for 10 minutes.
Solvent and Ligand Addition: Add anhydrous 1,4-dioxane (5 mL) followed by the P(t-Bu)₃ solution (0.05 mmol, 10 mol%) via syringe.
Heating: Place the vial in a preheated oil bath or heating block at 110 °C.
Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
Cooling and Filtration: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate (20 mL).
Concentration: Combine the filtrates and concentrate under reduced pressure.
Purification: Purify the resulting crude oil or solid by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the pure C2-arylated product.
Validation
¹H NMR: The C2-H proton signal will be absent. New aromatic signals corresponding to the 4-methoxyphenyl group will be present. A Nuclear Overhauser Effect (NOE) experiment can confirm the proximity of the new aryl group to the N3 atom of the oxazole ring.
¹³C NMR: A new quaternary carbon signal will appear for the C2 position, and new signals for the added aryl ring will be observed.
Mass Spectrometry (HRMS): The observed mass will match the calculated mass for the C2-arylated product.
Data Summary and Comparison
Parameter
Strategy 1: Deprotonation/Quench
Strategy 2: Pd-Catalyzed Direct Arylation
Scope
Broad for alkyl, silyl, and some carbonyl electrophiles.
Broad for aryl and heteroaryl halides/triflates.[10]
Elevated temperatures (80-120 °C) typically required.
Key Challenge
Potential for ring-opening to isonitrile intermediate.[5][7]
Achieving high regioselectivity (C2 vs. C5).[8][10]
Functional Groups
Intolerant of acidic protons (e.g., -OH, -NH) and some esters.
Generally more tolerant of various functional groups.
Atom Economy
Lower, requires stoichiometric strong base.
Higher, catalytic in palladium and ligand.
References
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Pd-Catalyzed C4-Olefination of Oxazoles via C–H Bond Activation: Divergent Synthesis of Functionalized Amino Alcohol and Amino Acid Derivatives | Organic Letters. ACS Publications. Available at: [Link]
Palladium-Catalyzed Synthesis of Oxazoles and Thiazoles. Synfacts. Available at: [Link]
Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - Beilstein Journals. Beilstein Journals. Available at: [Link]
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Oxazole - chemeurope.com. chemeurope.com. Available at: [Link]
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Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review - DRS@nio. CSIR-National Institute of Oceanography. Available at: [Link]
Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles. - Research Explorer - The University of Manchester. The University of Manchester. Available at: [Link]
Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn | Organic Letters. ACS Publications. Available at: [Link]
Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
Unraveling the protonation site of oxazole and solvation with hydrophobic ligands by infrared photodissociation spectroscopy - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation | Organic Letters. ACS Publications. Available at: [Link]
Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
Competition reactions for C2‐arylation of oxazoles. - ResearchGate. ResearchGate. Available at: [Link]
Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles - PubMed. National Center for Biotechnology Information. Available at: [Link]
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv. ChemRxiv. Available at: [Link]
Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed. National Center for Biotechnology Information. Available at: [Link]
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry | ChemRxiv. ChemRxiv. Available at: [Link]
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. National Center for Biotechnology Information. Available at: [Link]
effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems - Chemistry. Brandeis University. Available at: [Link]
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. MDPI. Available at: [Link]
SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART Ik OXAZOLESt Brian Iddon The Ram - LOCKSS: Serve Content. LOCKSS. Available at: [Link]
Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles - ResearchGate. ResearchGate. Available at: [Link]
Scope of the C2‐arylation of oxazole. - ResearchGate. ResearchGate. Available at: [Link]
Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters. Available at: [Link]
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. MDPI. Available at: [Link]
ethyl 5-phenyl-1,3-oxazole-4-carboxylate - ChemSynthesis. ChemSynthesis. Available at: [Link]
Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Indian Academy of Sciences. Available at: [Link]
(PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate - ResearchGate. ResearchGate. Available at: [Link]
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Reduction of oxazole ester to aldehyde or alcohol for drug design
Application Note: Chemoselective Reduction of Oxazole Esters in Drug Discovery Executive Summary & Strategic Context Oxazole rings are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amides and e...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Reduction of Oxazole Esters in Drug Discovery
Executive Summary & Strategic Context
Oxazole rings are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amides and esters while improving metabolic stability and solubility.[1] However, the electron-deficient nature of the oxazole ring presents a specific challenge during the reduction of pendant ester groups: chemoselectivity .
While the oxazole ring is thermally stable, it is susceptible to ring-opening under vigorous acidic hydrolysis or non-selective reduction conditions. Consequently, transforming an oxazole ester to an aldehyde (a critical "handle" for diversifications like reductive amination) or a primary alcohol requires precise protocol design.[1]
This guide outlines two high-fidelity workflows:
Direct Partial Reduction (Ester
Aldehyde) using controlled DIBAL-H.
Complete Reduction (Ester
Alcohol) using LiAlH or DIBAL-H, with optimized workup procedures to prevent aluminum emulsions.
Strategic Decision Matrix
Before selecting a reagent, evaluate the substrate complexity and the risk tolerance for over-reduction.
Figure 1: Decision matrix for selecting the optimal reduction pathway based on target moiety and substrate value.[1]
Protocol A: Direct Partial Reduction to Aldehyde
Objective: Selectively stop the reduction at the aldehyde stage without over-reducing to the alcohol.
Mechanism: At -78°C, DIBAL-H forms a stable tetrahedral aluminate intermediate.[1][2] This intermediate must remain "frozen" until the acidic quench destroys the excess hydride.[2] If the reaction warms up before quenching, the intermediate collapses to the aldehyde, which is then immediately reduced to the alcohol by any remaining DIBAL-H.[2]
Reagents & Equipment
Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (preferred over Hexanes for solubility).[1]
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]
Quench: Methanol (anhydrous) and Saturated Aqueous Rochelle’s Salt (Sodium Potassium Tartrate).[1]
Temp: -78°C (Dry ice/Acetone bath).
Step-by-Step Methodology
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Dissolve the oxazole ester (1.0 equiv) in anhydrous DCM (0.1 M concentration).
Cooling: Cool the solution to -78°C and allow it to equilibrate for 15 minutes.
Addition: Add DIBAL-H (1.1 equiv) dropwise down the side of the flask over 20–30 minutes.
Critical: The internal temperature must not rise above -70°C. Use a syringe pump if working on >5g scale.
Incubation: Stir at -78°C for 1–2 hours. Monitor by TLC (co-spot with starting material).[1]
Note: The intermediate aluminate is often polar; do not confuse it with alcohol product.
The "Cold Quench" (Crucial Step):
While still at -78°C, add anhydrous Methanol (5.0 equiv) dropwise.[1] This destroys unreacted hydride without collapsing the intermediate.
Wait: Stir for 10 minutes at -78°C.
Hydrolysis: Add saturated aqueous Rochelle’s salt solution (20 mL per gram of substrate).
Warming: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) with vigorous stirring.
Observation: The mixture will turn cloudy/gelatinous. Stir vigorously for 1–3 hours until two clear layers appear (phase separation).
Extraction: Separate layers. Extract aqueous layer with DCM (2x).[1] Dry combined organics over Na
SO, filter, and concentrate.
Protocol B: Complete Reduction to Alcohol
Objective: Full conversion to the primary alcohol.
Reagent Choice: LiAlH
is the gold standard for yield, but DIBAL-H (2.5 equiv) is often cleaner for heterocyclic esters.[1]
Protocol (LiAlH
Method)
Setup: Suspend LiAlH
(1.5 equiv) in anhydrous THF at 0°C.
Addition: Dissolve oxazole ester in THF and add dropwise to the LiAlH
suspension.
Reaction: Warm to RT (or reflux if sterically hindered) for 1–4 hours.
Workup (The Fieser Method):
Why: This method produces a granular, sand-like precipitate that is easy to filter, avoiding the dreaded aluminum emulsion.
Do not use simple acid/water extraction.[1] Use Rochelle's Salt (Protocol A) or Fieser Method (Protocol B).[1] Stir longer (up to 12h) if layers don't separate.
Oxazoles can be acid-sensitive.[1][9][10][11] Ensure the workup is buffered or neutralized quickly. Avoid prolonged exposure to strong acids.[1][9]
References
Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.[1] (Foundational text on hydride selectivity).
Organic Chemistry Portal. DIBAL-H Reduction of Esters to Aldehydes.[1][2][12] Available at: [Link][1]
Common Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) Workup Procedures (Fieser & Rochelle).[1] Available at: [Link][1]
Jurczak, J. et al. Chemoselectivity of DIBAL-H Reductions.[1]Tetrahedron1998 , 54, 6051-6064.[1] (Discussion on temperature dependence of tetrahedral intermediates).
Technical Support Center: Troubleshooting Ethyl Isocyanoacetate Dimerization in Oxazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals utilizing ethyl isocyanoacetate (EICA) as a versatile building block for oxazole...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals utilizing ethyl isocyanoacetate (EICA) as a versatile building block for oxazole-4-carboxylates[1].
While EICA is highly effective in constructing 4,5-disubstituted oxazoles, its dual nucleophilic and electrophilic nature often leads to a notorious side reaction: base-catalyzed dimerization and oligomerization . This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to suppress self-condensation and maximize your oxazole yields.
Mechanistic Insights: The Root of Dimerization
To prevent dimerization, we must first understand the causality behind it. The
-proton of ethyl isocyanoacetate is acidic due to the electron-withdrawing ester and isocyanide groups. When treated with a base, EICA forms a reactive carbanion.
In a successful oxazole synthesis (e.g., the Schöllkopf method), this carbanion rapidly attacks an introduced electrophile, such as an acyl chloride or an aldehyde[1]. However, if the electrophile is sterically hindered, or if localized zones of high carbanion concentration form due to poor mixing, the carbanion will instead attack the highly electrophilic isocyanide carbon of an unreacted EICA molecule. This runaway
-addition cascade results in dark, viscous polymeric mixtures rather than the target oxazole.
Caption: Competing pathways of EICA: desired oxazole formation vs. unwanted dimerization.
Troubleshooting & FAQs
Q1: My batch reactions are yielding a dark, viscous mixture with very little oxazole. What is happening?A: This is the hallmark of EICA self-condensation. When EICA is deprotonated, localized zones of high carbanion concentration can form if stirring is inadequate. Ensure vigorous stirring and consider reversing your addition order: add the base dropwise to a pre-mixed solution of EICA and the electrophile, rather than adding EICA to the base.
Q2: Which base is optimal for minimizing these side reactions?A: While DBU and triethylamine are common, they can promote side reactions if not carefully controlled. Phosphazene bases, particularly BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), have been shown to significantly improve yields by minimizing the unwanted side-reactions of sensitive substrates like EICA[2]. Polymer-supported BEMP (PS-BEMP) is especially effective when used in flow systems.
Q3: How does temperature affect the dimerization pathway?A: High temperatures during the initial deprotonation step exacerbate dimerization. The initial addition should be performed at room temperature or lower (0 °C to 25 °C). Once the intermediate addition adduct is formed, the temperature can be elevated (e.g., 40–85 °C) to drive the cyclization to the aromatic oxazole[1],.
Advanced Solutions: Continuous Flow Chemistry
To completely bypass the batch-related concentration gradients that lead to dimerization, continuous flow chemistry is the gold standard. By pumping an equimolar mixture of EICA and the acyl chloride through a column packed with an immobilized base (PS-BEMP), the steady-state concentration of the reactive carbanion is kept infinitesimally small. The carbanion is generated and immediately consumed by the adjacent acyl chloride, effectively eliminating dimerization.
Caption: Continuous flow setup preventing EICA dimerization via immobilized base.
Quantitative Data: Optimization Matrix
The following table summarizes the impact of different bases, methodologies, and electrophiles on the suppression of EICA dimerization and overall oxazole yield.
The following protocols are designed as self-validating systems, incorporating mechanistic checks to ensure the prevention of side reactions.
Protocol A: Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles
Causality Focus: Minimizing steady-state carbanion concentration via spatial isolation.
Preparation of Reagent Stream: Prepare an equimolar mixture of ethyl isocyanoacetate and the target acyl chloride (e.g., 3-nitrobenzoyl chloride) at a 10 mM concentration in anhydrous acetonitrile.
Rationale: Pre-mixing the nucleophile precursor and electrophile ensures they are perfectly homogenous before activation, eliminating localized concentration gradients.
System Priming: Prime the automated flow reactor system with anhydrous acetonitrile at a flow rate of 0.2 mL/min.
Base Activation: Route the combined reaction stream through a packed glass column containing polymer-supported BEMP (PS-BEMP).
Rationale: PS-BEMP is a strong, non-nucleophilic phosphazene base. Immobilizing it ensures EICA is only deprotonated upon entering the column, immediately reacting with the adjacent acyl chloride.
Thermal Cyclization: Maintain the PS-BEMP column at a constant temperature of 85 °C using a reactor heater.
Rationale: Elevated temperature accelerates the intramolecular cyclization of the intermediate addition adduct, driving the reaction to the aromatic oxazole before side reactions can occur.
Collection & Validation: Collect the output stream. Automated analysis of the reaction stream should indicate the formation of the 4,5-disubstituted oxazole as the sole product (typical yields >89%, purity >98%).
Causality Focus: Kinetic trapping via transition-metal coordination.
Reagent Assembly: To a dry Schlenk tube, add the target aldehyde (1.0 mmol, 1.0 equiv), DABCO (2.0 mmol, 2.0 equiv), and CuBr (0.1 mmol, 0.1 equiv)[1].
Atmosphere Exchange: Evacuate the tube and backfill with molecular oxygen via a balloon[1].
Rationale: Oxygen acts as the terminal oxidant necessary for the oxidative dehydroaromatization step, converting the intermediate oxazoline to the oxazole[3].
Solvent & Substrate Addition: Add 3.0 mL of anhydrous toluene, followed by ethyl isocyanoacetate (1.5 mmol, 1.5 equiv) via syringe[1].
Rationale: Toluene provides a non-polar environment that stabilizes the Cu-isocyanide complex.
Reaction Execution: Stir the mixture at 80 °C until completion (30–60 minutes), monitoring the reaction by TLC[1].
Rationale: CuBr coordinates the isocyanide carbon, reducing its nucleophilicity towards self-condensation and directing the chemoselective [3+2] cycloaddition with the aldehyde[3].
Workup: Cool the mixture to room temperature. Quench with a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].
References
Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes
Royal Society of Chemistry (RSC)[Link]
Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles
Baxendale Group / Durham University[Link]
Synthesis of macrocyclic cyclophane-based unusual α-amino acid derivatives
Semantic Scholar[Link]
Removing unreacted phenylacetyl chloride from oxazole product
Technical Support Center: Troubleshooting Unreacted Phenylacetyl Chloride in Oxazole Syntheses Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Unreacted Phenylacetyl Chloride in Oxazole Syntheses
Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals facing challenges with unreacted phenylacetyl chloride (PAC) during oxazole functionalization or synthesis. PAC is a highly reactive, pungent, and high-boiling electrophile that resists simple evaporation and can wreak havoc on chromatographic purifications. Here, we outline causality-driven, field-proven methodologies to selectively quench and remove PAC without compromising your oxazole product.
Frequently Asked Questions (FAQs)
Q1: Why can't I just remove phenylacetyl chloride via rotary evaporation or standard silica gel chromatography?A: Phenylacetyl chloride has a boiling point of approximately 170 °C, making it practically impossible to remove completely via standard rotary evaporation without applying high heat, which risks thermally degrading your oxazole product. Furthermore, loading crude acid chlorides directly onto silica gel causes severe streaking, irreversible binding, and the in-situ generation of HCl as the acid chloride reacts with the silica's surface silanols or residual water. This localized acidic microenvironment can protonate or degrade sensitive oxazole rings. Therefore, chemical quenching prior to purification is mandatory.
Q2: What is the most efficient chemical quench to remove excess PAC without harming the oxazole?A: The most efficient method is a chemical quench using a diamine scavenger, specifically N,N-dimethylethylenediamine (DMEDA) [1]. Unlike a simple aqueous base quench (which relies on biphasic hydrolysis and can be slow), DMEDA reacts instantaneously with PAC to form a highly polar, tertiary amine-containing amide. This basic amide byproduct is easily protonated and partitioned entirely into the aqueous layer during a mild acidic wash (e.g., saturated NH₄Cl or dilute citric acid), leaving the pure oxazole in the organic phase[1].
Q3: My oxazole is highly sensitive to even mildly acidic aqueous washes. How can I remove PAC under strictly anhydrous/neutral conditions?A: If your oxazole cannot tolerate the mild acid wash required to partition the DMEDA-adduct, you should utilize a polymer-supported trisamine resin (PS-Trisamine) [2]. PS-Trisamine acts as a solid-phase scavenger. The primary amines on the resin covalently trap the unreacted PAC. Because the scavenger and the resulting byproduct are completely insoluble, you simply filter the resin away[3]. This approach requires zero aqueous workup and is standard practice in parallel solution-phase synthesis[2].
Methodology Comparison Data
To determine the best approach for your specific oxazole derivative, compare the physical and chemical dynamics of the three standard quenching methods below:
Quench Method
Reagent
Chemical Mechanism
Post-Quench Workup
Oxazole Compatibility
Aqueous Base
NaHCO₃ / NaOH
Biphasic hydrolysis to phenylacetate sodium salt
Liquid-liquid extraction
Moderate (prolonged biphasic base exposure can cause epimerization)
Diamine Scavenger
N,N-dimethylethylenediamine
Rapid conversion to a basic, water-soluble amide
Mild acidic aqueous wash
High (requires tolerance to sat. NH₄Cl or 5% citric acid)
Solid-Phase Scavenger
PS-Trisamine Resin
Covalent trapping of PAC onto an insoluble polymer matrix
Simple filtration
Very High (neutral, anhydrous, ideal for sensitive heterocycles)
Reaction Logic & Workflow Visualization
The following diagram illustrates the causality and phase-separation logic behind the DMEDA quenching strategy. By transforming the neutral, lipophilic acid chloride into a basic amide, we engineer a basic "handle" that allows for selective protonation and aqueous removal.
Workflow for DMEDA-mediated quenching and phase-separation of phenylacetyl chloride.
Experimental Protocols
Every protocol described here is a self-validating system; if the steps are followed precisely, the absence of the pungent PAC odor and the disappearance of high-Rf streaking on your TLC plates will confirm success.
Use this protocol if your oxazole is stable to mild aqueous acids.
Cooling: Upon completion of the oxazole synthesis, cool the reaction mixture to 0 °C using an ice bath to control the exothermic quenching reaction.
Quenching: Add 1.5 to 2.0 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the estimated unreacted phenylacetyl chloride[1]. Stir vigorously for 15–30 minutes as the mixture warms to room temperature.
Validation: Check the reaction by TLC. The pungent odor of the acid chloride should dissipate, replaced by the formation of a baseline spot (the highly polar basic amide).
Phase Separation: Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL).
Causality Note: The mild acid selectively protonates the tertiary amine of the DMEDA-adduct, forcing it entirely into the aqueous phase without degrading the weakly basic oxazole.
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude, PAC-free oxazole ready for final purification.
Use this protocol if your oxazole degrades in aqueous conditions or mild acid.
Preparation: Ensure the reaction is in a compatible solvent (e.g., dichloromethane, THF, or DMF) that adequately swells polystyrene resins.
Resin Addition: Add 3.0 to 4.0 equivalents of Polymer-Supported Trisamine (PS-Trisamine) resin (typical loading ~3.0-4.0 mmol/g) based on the calculated excess of phenylacetyl chloride[3].
Agitation: Gently agitate the mixture at room temperature for 2 to 4 hours.
Causality Note: Do not use a magnetic stir bar, as the grinding action will crush the polymer beads and clog your filters. Use an orbital shaker or overhead stirrer[2].
Filtration: Filter the reaction mixture through a sintered glass funnel or a tightly packed pad of Celite.
Isolation: Wash the resin cake thoroughly with the reaction solvent (e.g., 3 x 10 mL DCM). Concentrate the combined filtrates under reduced pressure to obtain the pure oxazole. The PAC remains covalently bound to the discarded resin.
References
Title: Scale-up Reactions - Division of Research Safety - Illinois
Source: University of Illinois
URL: [Link]
Title: A Strategy for the Solution-Phase Parallel Synthesis of N-(Pyrrolidinylmethyl)hydroxamic Acids
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: WO2002066470A1 - Substituted alkylamine derivatives and methods of use
Source: Google Patents
URL
Technical Support Center: Temperature Control in Base-Mediated Oxazole Cyclization
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base-mediated oxazole cyclization, wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base-mediated oxazole cyclization, with a specific focus on the critical role of temperature. Precise temperature control is paramount for achieving high yields and purity in oxazole synthesis. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges in your laboratory work.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the likely temperature-related causes and how can I address them?
Answer:
Low yields in base-mediated oxazole cyclization are frequently linked to suboptimal temperature control. The key is to find the "sweet spot" where the desired reaction proceeds efficiently without promoting side reactions or decomposition.
Possible Causes and Solutions:
Incomplete Reaction: The reaction may not be reaching completion due to insufficient thermal energy.
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by thin-layer chromatography (TLC) or other analytical techniques. For instance, in some copper-catalyzed syntheses of 2,4-disubstituted oxazoles, increasing the temperature from 25°C to 80°C has been shown to significantly improve yields.[1][2] For Van Leusen reactions using potassium carbonate (K₂CO₃) in methanol, heating to reflux is a common practice to drive the reaction to completion.[3][4]
Decomposition of Starting Materials or Product: Excessive heat can lead to the degradation of your reactants, intermediates, or the final oxazole product.
Solution: If you suspect decomposition (e.g., charring, formation of multiple unidentifiable spots on TLC), try running the reaction at a lower temperature for a longer duration. For sensitive substrates, even room temperature might be too high, and cooling the reaction may be necessary.
Kinetic vs. Thermodynamic Control Issues: At lower temperatures, you might be favoring a kinetically controlled pathway that leads to a less stable, non-desired product or an intermediate that does not readily convert to the final oxazole. Conversely, at higher temperatures, you might be enabling a thermodynamically controlled pathway that favors a more stable but undesired side product.
Solution: Carefully experiment with a range of temperatures. For example, in the Van Leusen synthesis, the oxazoline intermediate can sometimes be isolated at lower temperatures.[1][5][6] If this intermediate is your major product, a modest increase in temperature might be necessary to facilitate the elimination step to form the aromatic oxazole.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability of Ethyl 5-benzyloxazole-4-carboxylate under Acidic Hydrolysis
Ticket ID: OX-HYD-005-BNZ
Status: Resolved / Guide Generated
Executive Summary: The "Acid Trap"
Can you hydrolyze ethyl 5-benzyloxazole-4-carboxylate using aqueous acid?Short Answer: Technically yes, but it is high-risk .
Detailed Answer: Oxazole rings are weak bases.[1][2][3][4] Under the strong acidic conditions required to hydrolyze an ethyl ester (e.g., 6M HCl, reflux), the oxazole ring is prone to protonation at the nitrogen atom (
). This activates the position toward nucleophilic attack by water, leading to ring cleavage (degradation) rather than simple ester hydrolysis.
Recommendation: Switch to Alkaline Hydrolysis (Saponification) immediately. This pathway is orthogonal to the ring's instability, preserving the heterocycle while cleaving the ester.
Module 1: Mechanistic Analysis (The "Why")
To troubleshoot your experiment, you must understand the competition between the desired reaction (ester hydrolysis) and the fatal side reaction (ring cleavage).
The Stability Paradox
The 5-benzyl group acts as a weak electron donor via hyperconjugation. While this adds some electron density to the ring, it is insufficient to protect the
position from water attack once the nitrogen is protonated.
Decision Pathway & Degradation Mechanism
The following diagram illustrates the divergent pathways your molecule takes depending on pH.
Caption: Mechanistic divergence of oxazole hydrolysis. Path A (Red) leads to destructive ring opening via C2 nucleophilic attack. Path B (Green) selectively targets the ester.
Module 2: Troubleshooting Guide (FAQ)
Q1: "I used 1N HCl and my NMR shows a loss of the aromatic singlet at ~7.8 ppm. What happened?"
Diagnosis: You have cleaved the oxazole ring.[4]
Explanation: The proton at
(typically appearing around 7.8–8.0 ppm in ) is the diagnostic marker for the oxazole ring. Its disappearance, coupled with the appearance of broad amide peaks or aliphatic ketones, indicates the formation of an acyclic -acylamino ketone [1].
Solution: Discard the batch. The ring opening is irreversible under these conditions.
Q2: "Can I use Lewis acids instead of Brønsted acids?"
Diagnosis: Risky and unnecessary.
Explanation: While Lewis acids (e.g.,
) are often used for ester cleavage, oxazoles can form stable complexes with Lewis acids at the nitrogen, which may complicate workup or lead to ring activation similar to protonation.
Solution: Use the LiOH protocol (see Module 3).
Q3: "I see the product, but the yield is 30%. Where is the rest?"
Diagnosis: Partial decarboxylation or water solubility.
Explanation:
Decarboxylation: While 4-carboxylic acids are more stable than 5-carboxylic acids, thermal stress during acidic reflux can induce decarboxylation.
Solubility: Oxazole-4-carboxylic acids are amphoteric. If you acidified to pH 1 during workup, the nitrogen might be protonated, keeping the molecule in the aqueous phase.
Solution: Adjust workup pH to the isoelectric point (typically pH 3–4) to precipitate the free acid.
Module 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" (Alkaline Hydrolysis)
Use this for maximum yield and ring preservation.
Reagents:
Ethyl 5-benzyloxazole-4-carboxylate (1.0 eq)
Lithium Hydroxide Monohydrate (
) (2.5 eq)
Solvent: THF:Water (3:1 ratio)
Step-by-Step:
Dissolution: Dissolve the ester in THF (0.1 M concentration). Cool to 0°C.
Addition: Add the solution of
in water dropwise.
Reaction: Allow to warm to room temperature. Monitor by TLC (approx. 2–4 hours).
Note: Do not heat unless absolutely necessary.
Workup (Critical):
Evaporate THF under reduced pressure (rotovap).
Dilute the remaining aqueous residue with water.
Wash with
(removes unreacted ester/impurities).
Acidification: Carefully add 1M HCl dropwise to the aqueous layer until pH reaches ~3.5. Do not go to pH 0-1.
The solid acid should precipitate. Filter and dry.
Protocol B: The "Emergency" Acid Protocol
Only use if your molecule contains base-sensitive groups (e.g., racemizable chiral centers elsewhere).
Reagents:
Trimethyltin hydroxide (
) (Specialized reagent) [2]
Solvent: 1,2-Dichloroethane (DCE)
Logic: This is a neutral/mildly acidic method often used for sensitive esters, avoiding the harsh hydronium ion concentration of aqueous HCl.
Step-by-Step:
Dissolve ester in DCE (0.1 M).
Add
(2–3 eq).
Heat to 80°C in a sealed tube.
Monitor closely. Upon completion, wash with 5% HCl (briefly) to remove organotin byproducts.
Module 4: Data & Validation
Stability Comparison Table
Condition
Reagent
Temp
Ring Stability
Ester Cleavage
Outcome
Strong Acid
6M HCl
Reflux
Critical Failure
Yes
Ring Opening / Degradation
Mild Acid
1M HCl
50°C
Moderate
Slow
Mixed Product / Low Yield
Strong Base
NaOH/LiOH
25°C
High
Fast
Target Acid (High Yield)
Nucleophilic
LiI / Pyridine
Reflux
High
Moderate
Target Acid (Good for methyl esters)
Analytical Markers (1H NMR in DMSO-d6)
To confirm you have the stable acid and not a degradation product:
Proton A (Oxazole C2-H): Look for a sharp singlet at
8.1 – 8.4 ppm . If this is missing, the ring is gone.
Proton B (Benzyl
): Singlet at 4.2 – 4.4 ppm .
Proton C (Carboxylic Acid): Broad singlet at
12.0 – 13.0 ppm .
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 20: Oxazoles).
Context: Authoritative text on the general instability of oxazoles toward acid hydrolysis, detailing the N-protonation and C2-
Furlán, R. L., et al. (2002). "Trimethyltin hydroxide: a mild and selective reagent for the hydrolysis of esters." Tetrahedron Letters, 43(15), 2661-2663.
Context: Provides the alternative "neutral" hydrolysis protocol if base cannot be used.
Cornforth, J. W. (1957). "Oxazoles and Oxazolones."[4][5][6] The Chemistry of Penicillin, Princeton University Press.
Context: Foundational work describing the synthesis and stability of 5-substituted oxazoles.[6]
(Note: Classic text, often accessed via library).
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[7] The Journal of Organic Chemistry, 58(14), 3604-3606.
Context: Demonstrates the use of LiOH/THF for hydrolyzing sensitive oxazole esters without affecting the ring.
A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of Ethyl 5-Benzyloxazole-4-Carboxylate
Introduction: In the landscape of modern drug discovery and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of small molecules....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: In the landscape of modern drug discovery and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of small molecules. For researchers engaged in the synthesis of novel heterocyclic entities, a deep understanding of spectral signatures is not merely academic—it is a cornerstone of experimental success and intellectual property protection. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of ethyl 5-benzyloxazole-4-carboxylate, a representative member of a class of compounds with significant potential in medicinal chemistry. We will dissect its characteristic peaks, compare its spectral features against structurally relevant analogs, and provide a robust experimental protocol to ensure the acquisition of high-fidelity data.
Part 1: Structural Analysis and Proton Environment Mapping
The first step in any NMR analysis is to deconstruct the molecule into its constituent proton environments. The structure of ethyl 5-benzyloxazole-4-carboxylate contains several distinct functional groups, each contributing a unique signature to the ¹H NMR spectrum. The inherent asymmetry of the molecule ensures that nearly every proton or proton group is chemically unique.
The key structural components are:
Ethyl Ester Group (-COOCH₂CH₃): Comprising a methylene and a methyl group.
Oxazole Ring: A five-membered aromatic heterocycle with a single proton at the C2 position.
Benzyl Group (-CH₂-Ph): A methylene bridge connected to a monosubstituted phenyl ring.
These distinct environments are visualized below. Understanding this map is crucial for the subsequent assignment of spectral peaks.
Figure 1: Molecular structure of ethyl 5-benzyloxazole-4-carboxylate with unique proton environments labeled (a-e).
Part 2: In-Depth ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum is a composite of signals arising from each unique proton environment. The chemical shift (δ) of each signal is primarily governed by the local electronic environment, including the effects of electronegative atoms and magnetic anisotropy from aromatic systems.[1][2]
Below is a detailed breakdown and assignment of the characteristic peaks, ordered from the most upfield (shielded) to the most downfield (deshielded) region.
Assignment
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Rationale
Ha
-COOCH₂CH₃
~ 1.4
Triplet (t)
3H
~ 7.1
These protons are on a standard alkyl chain, placing them upfield. They are split by the two adjacent Hb protons (n+1 = 2+1 = 3).
Hb
-COOCH₂ CH₃
~ 4.4
Quartet (q)
2H
~ 7.1
These methylene protons are adjacent to the electronegative ester oxygen, causing a significant downfield shift.[3] They are split by the three neighboring Ha protons (n+1 = 3+1 = 4).
Hd
-CH₂ -Ph
~ 5.4
Singlet (s)
2H
N/A
As benzylic protons, they are deshielded by the aromatic ring current.[4] Their attachment to the electron-rich oxazole ring further shifts them downfield. With no adjacent protons, the signal is a singlet.
He
-CH₂-Ph
~ 7.3 - 7.5
Multiplet (m)
5H
N/A
These are standard aromatic protons on the phenyl ring of the benzyl group, appearing in their typical region.[4][5]
Hc
Oxazole H -2
~ 8.3
Singlet (s)
1H
N/A
This proton is attached to an electron-deficient carbon (between N and O) in an aromatic heterocyclic system, resulting in strong deshielding and a far downfield shift.[6][7] It has no adjacent protons, appearing as a singlet.
Part 3: Comparative Guide: Spectral Signatures of Structural Analogs
To fully appreciate the spectral features of our target molecule, it is instructive to compare it with structurally related compounds. This comparative approach highlights how subtle molecular changes can manifest as significant spectral differences, a key skill in confirming identity and purity.
Analog 1: Ethyl 5-phenyl-1,3-oxazole-4-carboxylate
This analog removes the benzylic -CH₂- linker. The phenyl ring is now directly conjugated with the oxazole ring.
Analog 2: Ethyl 5-methylisoxazole-4-carboxylate
This analog replaces the benzyl group with a simple methyl group and rearranges the heteroatoms in the ring to form an isoxazole, a structural isomer of oxazole.
Benzyl (-CH₂-Ph) at C5 is replaced by Phenyl (-Ph).
The singlet at ~5.4 ppm (Hd ) will be absent . The aromatic multiplet will now integrate to 5H and may shift slightly due to direct conjugation with the oxazole ring.
Benzyl group at C5 is replaced by Methyl (-CH₃). Oxazole ring is now an Isoxazole.
The benzylic singlet (Hd ) and phenyl multiplet (He ) are absent. A new singlet for the C5-methyl group will appear far upfield (~2.5-2.8 ppm). The chemical shift of the single ring proton (now at C3) will be different due to the altered electronic structure of the isoxazole ring.
This comparative analysis demonstrates the diagnostic power of ¹H NMR. The presence or absence of the benzylic singlet at ~5.4 ppm is a clear and immediate differentiator between our target molecule and its phenyl analog, while the overall pattern readily distinguishes it from the methyl isoxazole variant.
Part 4: Validated Protocol for High-Resolution ¹H NMR Acquisition
The integrity of spectroscopic data is contingent upon meticulous sample preparation and instrument operation. The following protocol is designed to be self-validating, minimizing common sources of error and ensuring reproducible, high-quality results.
Objective: To acquire a quantitative and high-resolution ¹H NMR spectrum of ethyl 5-benzyloxazole-4-carboxylate.
Methodology Workflow:
Figure 2: Standard workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Experimental Protocol:
Sample Weighing: Accurately weigh 5-10 mg of the purified solid compound directly into a clean, dry vial.
Expert Insight: Precise weighing, while not essential for routine identification, is critical for analyses requiring concentration determination or reaction monitoring.
Solvent Selection and Addition: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Use a solvent that contains a known internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing.[2]
Trustworthiness Principle: The use of a deuterated solvent is non-negotiable. It prevents the intense signal from solvent protons from obscuring the analyte signals. TMS provides a universally accepted zero-point reference.
Solubilization and Filtration: Gently vortex the vial until the sample is fully dissolved. Draw the solution into a clean glass Pasteur pipette that has a small plug of glass wool or cotton at its base. Filter the solution directly into a high-quality 5 mm NMR tube.
Expert Insight: This filtration step is crucial. Undissolved microscopic particles will broaden NMR signals by disrupting the homogeneity of the magnetic field, severely degrading the quality of the data.
Instrument Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it into the NMR probe. The instrument's software is then used to "lock" onto the deuterium signal of the solvent.
Causality: The lock system continuously monitors the deuterium frequency and adjusts the magnetic field to compensate for any drift, ensuring the stability of the experiment over time.
Tuning and Shimming: The instrument must be tuned to the specific sample and then "shimmed." Shimming involves adjusting a series of small magnetic coils to maximize the homogeneity of the main magnetic field (B₀) across the sample volume.
Trustworthiness Principle: Proper shimming is the single most important step for achieving high resolution (sharp peaks). Automated shimming routines are standard on modern spectrometers and are highly effective.
Acquisition: Set up the standard ¹H acquisition parameters. For a sample of this concentration, 8 to 16 scans are typically sufficient. A relaxation delay of 1-2 seconds between scans is adequate for most protons in a molecule of this size.
Data Processing: After acquisition, the raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum must be phase-corrected to ensure all peaks are positive and have a proper Lorentzian shape. A baseline correction should be applied to ensure a flat baseline, which is critical for accurate integration. Finally, the spectrum must be referenced by setting the TMS peak to exactly 0.00 ppm.
Conclusion
The ¹H NMR spectrum of ethyl 5-benzyloxazole-4-carboxylate is highly diagnostic, with each functional moiety providing a distinct and predictable set of signals. The upfield triplet and downfield quartet of the ethyl group, the characteristic benzylic singlet, the aromatic multiplet, and the far downfield singlet of the oxazole proton collectively form a unique fingerprint. By understanding the origin of these peaks and comparing them to structural analogs, researchers can confidently confirm the structure and purity of their synthesized material. Adherence to a rigorous experimental protocol further ensures that the data obtained is both accurate and of the highest possible quality, underpinning the integrity of any research endeavor.
References
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
1H NMR Chemical Shifts. California State Polytechnic University, Pomona.
Supporting Information - Rsc.org. The Royal Society of Chemistry.
NMR Chemical Shift Values Table. Chemistry Steps.
Abraham, R. J. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(7), 537-546.
Abraham, R. J., & Mobli, M. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
1H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange.
Table of Characteristic Proton NMR Shifts.
Abraham, R. J., & Reid, M. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(10), 857-869.
1H-NMR spectrum of compound (7). ResearchGate.
Oxazole(288-42-6) 1H NMR spectrum. ChemicalBook.
NMR of ethyl ethanoate for A-level Chemistry. YouTube.
Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of Ethyl 5-Benzyloxazole-4-carboxylate and its Analogs
For the modern researcher in drug discovery and development, mass spectrometry is an indispensable tool for molecular characterization. Understanding the fragmentation patterns of novel compounds is not merely an academi...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher in drug discovery and development, mass spectrometry is an indispensable tool for molecular characterization. Understanding the fragmentation patterns of novel compounds is not merely an academic exercise; it is a critical step in structure elucidation, impurity profiling, and metabolic pathway analysis. This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation of ethyl 5-benzyloxazole-4-carboxylate, a scaffold of interest in medicinal chemistry. By comparing its fragmentation behavior with structurally related analogs, we aim to provide a deeper understanding of how subtle molecular changes influence fragmentation pathways, thereby empowering researchers to interpret mass spectra with greater confidence.
The Subject of Our Investigation: Ethyl 5-Benzyloxazole-4-carboxylate
Experimental Protocol: Acquiring a Mass Spectrum
To analyze compounds like ethyl 5-benzyloxazole-4-carboxylate, a standard electron ionization mass spectrometry (EI-MS) protocol would be employed. This "hard" ionization technique provides rich structural information through extensive fragmentation.
Step-by-Step EI-MS Protocol:
Sample Preparation: A small amount of the purified compound (typically 1-2 mg) is dissolved in a volatile organic solvent, such as methanol or dichloromethane. It is crucial to ensure the sample is as pure as possible and free of non-volatile contaminants.[1]
Sample Introduction: The sample solution is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds. The sample is then vaporized by heating under a high vacuum (at least 10⁻⁶ torr).[1][2]
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[1][3][4] This process ejects an electron from the molecule, forming a high-energy molecular ion (M•+).[3][5]
Fragmentation: The excess energy imparted to the molecular ion causes it to be unstable, leading to the cleavage of chemical bonds and the formation of various fragment ions. These fragmentation patterns are reproducible and characteristic of the molecule's structure.[6]
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]
Detection: A detector, such as an electron multiplier, records the abundance of each ion at a specific m/z value.
Data Representation: The output is a mass spectrum, a plot of relative ion abundance versus m/z.
Predicted Fragmentation Pattern of Ethyl 5-Benzyloxazole-4-carboxylate
The fragmentation of ethyl 5-benzyloxazole-4-carboxylate is anticipated to be driven by the inherent stabilities of the resulting fragment ions and the presence of multiple functional groups that can initiate cleavage.
A primary fragmentation pathway is expected to be the cleavage of the C-C bond alpha to the ether oxygen of the benzyloxy group. This is a common fragmentation for benzyl-substituted compounds and leads to the formation of the highly stable tropylium ion at m/z 91.[7][8][9][10] The tropylium ion is a seven-membered aromatic ring with 6 π electrons, making it exceptionally stable and often the base peak in the spectra of such compounds.[7][8][10]
Another significant fragmentation pathway involves the ethyl ester group. Esters can undergo α-cleavage, with the loss of the alkoxy radical being a major route.[11] For our target molecule, this would involve the loss of an ethoxy radical (•OCH2CH3), resulting in an acylium ion.
The oxazole ring itself can also fragment. The fragmentation of the basic oxazole ring has been studied and is known to involve the loss of small, neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).[12][13]
Based on these principles, the following table summarizes the predicted major fragments for ethyl 5-benzyloxazole-4-carboxylate.
Predicted Fragment (m/z)
Proposed Structure/Identity
Fragmentation Pathway
245
Molecular Ion [M]•+
Initial ionization of the molecule.
216
[M - C2H5]•+
Loss of an ethyl radical from the ester group.
200
[M - OC2H5]•+
α-cleavage of the ester, loss of the ethoxy radical.
172
[M - OC2H5 - CO]•+
Subsequent loss of carbon monoxide from the acylium ion.
91
[C7H7]+
Cleavage of the benzyl group, forming the stable tropylium ion.
Below is a DOT script for a Graphviz diagram illustrating the predicted fragmentation pathways.
Predicted fragmentation of ethyl 5-benzyloxazole-4-carboxylate.
Comparative Analysis with Structurally Related Analogs
To better understand the influence of each structural component on the fragmentation pattern, we will compare the predicted fragmentation of our target molecule with that of two analogs: Ethyl 4-methyloxazole-5-carboxylate and Ethyl benzoate .
Comparison with Ethyl 4-methyloxazole-5-carboxylate
This analog replaces the benzyl group with a smaller methyl group. This seemingly minor change will have a significant impact on the resulting mass spectrum. The most notable difference will be the absence of the prominent tropylium ion at m/z 91. Instead, fragmentation will be dominated by processes involving the ester and the methyl-substituted oxazole ring. The NIST Chemistry WebBook provides some data for this compound, indicating a top peak at m/z 43, likely corresponding to the acetyl cation [CH3CO]+, which could arise from the fragmentation of the oxazole ring.[3]
Compound
Key Differentiating Feature
Predicted Dominant Fragmentation Pathways
Ethyl 5-benzyloxazole-4-carboxylate
Benzyl group at the 5-position
Formation of tropylium ion (m/z 91), loss of ethoxy radical.
Ethyl 4-methyloxazole-5-carboxylate
Methyl group at the 4-position
Fragmentation of the oxazole ring, loss of ethoxy radical.
Comparison with Ethyl Benzoate
Ethyl benzoate serves as a useful comparison as it represents the aromatic ester portion of our target molecule without the heterocyclic oxazole core. The mass spectrum of ethyl benzoate is well-characterized and is dominated by the loss of the ethoxy radical (•OC2H5) to form the benzoyl cation at m/z 105.[1][4][14] This cation can then lose carbon monoxide (CO) to form the phenyl cation at m/z 77.[1][4][14]
Compound
Key Differentiating Feature
Observed Dominant Fragmentation Pathways
Ethyl 5-benzyloxazole-4-carboxylate
Oxazole ring and benzyl group
Tropylium ion formation, ester fragmentation, and oxazole ring cleavage.
Ethyl Benzoate
Simple aromatic ester
Loss of ethoxy radical to form benzoyl cation (m/z 105), subsequent loss of CO to form phenyl cation (m/z 77).
The following diagram illustrates the logical comparison of these fragmentation patterns.
Comparison of fragmentation drivers.
Mechanistic Insights into Key Fragmentations
A deeper understanding of the fragmentation process requires an appreciation of the underlying reaction mechanisms.
Alpha (α)-Cleavage: This is a common fragmentation mechanism for compounds containing a heteroatom.[13][15][16][17] In the context of our target molecule, α-cleavage adjacent to the ether oxygen is responsible for the formation of the benzyl cation, which then rearranges to the more stable tropylium ion.[7][8][9][10] Similarly, α-cleavage of the ester group leads to the loss of the ethoxy radical.[11]
Tropylium Ion Formation: The formation of the tropylium ion (C7H7+) from benzyl-containing compounds is a classic example of a rearrangement in mass spectrometry.[7][8][9][10] The driving force for this rearrangement is the exceptional stability of the resulting seven-membered aromatic cation.[7][8][10][18] This fragmentation is a strong indicator of a benzyl or related moiety in an unknown compound.[7][10]
McLafferty Rearrangement: While not directly applicable to the primary fragmentation of ethyl 5-benzyloxazole-4-carboxylate due to the lack of a γ-hydrogen on an alkyl chain attached to the carbonyl group, the McLafferty rearrangement is a crucial fragmentation mechanism for many carbonyl compounds.[12][19][20][21][22] It involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene.[12][19][21] Researchers should be aware of this pathway when analyzing related structures with longer alkyl chains.
The following workflow illustrates the general process of interpreting a mass spectrum based on these fragmentation principles.
General workflow for mass spectral interpretation.
Conclusion
The mass spectral fragmentation of ethyl 5-benzyloxazole-4-carboxylate is predicted to be a rich tapestry of competing and sequential reactions, governed by the stability of the resulting ions. The presence of the benzyl group strongly suggests the formation of the tropylium ion at m/z 91 as a major fragment. Concurrently, fragmentation of the ethyl ester and the oxazole ring will contribute to the overall spectral pattern.
By comparing this predicted pattern with those of ethyl 4-methyloxazole-5-carboxylate and ethyl benzoate, we can discern the specific contributions of each structural motif. This comparative approach, grounded in a solid understanding of fundamental fragmentation mechanisms, is a powerful strategy for any researcher tasked with the structural elucidation of novel chemical entities. As with all predictive work, the ultimate confirmation will lie in the acquisition and interpretation of an experimental spectrum. However, the principles and comparisons outlined in this guide provide a robust framework for approaching that analysis with confidence and expertise.
References
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
Audier, H. E., Fetizon, M., Henry, Y., & Prange, T. (1976). Mecanismes de fragmentation de l'oxazole. Organic Mass Spectrometry, 11(10), 1047-1055.
Chemistry Steps. (2025, September 30). McLafferty Rearrangement. [Link]
Fiveable. (2025, August 15). Alpha cleavage Definition. [Link]
National Institute of Standards and Technology. (2001, December 1). Fundamentals of Mass Spectrometry. [Link]
JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
YouTube. (2020, July 23). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge. [Link]
YouTube. (2018, December 31). mass spectrometry: tropylium ion. [Link]
Routledge. (2002, June 26). Mass Spectrometry Basics - 1st Edition. [Link]
Institut de Recherche en Astrophysique et Planétologie. (2018, December 13). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. [Link]
Royal Society of Chemistry. (2007, October 31). Mass Spectrometry: A Foundation Course. [Link]
University College London. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]
Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
University of Illinois Urbana-Champaign. (n.d.). Electron Ionization. [Link]
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
PubMed. (2001, April 15). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. [Link]
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]
MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
University of Colorado Boulder. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
University of Mississippi. (n.d.). Mass Spectrometry Tutorial. [Link]
Comparison of Schöllkopf vs. van Leusen synthesis for oxazoles
The construction of the oxazole core is a foundational transformation in medicinal chemistry, given the prevalence of this heterocycle in natural products, pharmaceuticals, and advanced materials. When designing a synthe...
Author: BenchChem Technical Support Team. Date: March 2026
The construction of the oxazole core is a foundational transformation in medicinal chemistry, given the prevalence of this heterocycle in natural products, pharmaceuticals, and advanced materials. When designing a synthetic route to substituted oxazoles, chemists frequently evaluate two classic [3+2] cycloaddition-type strategies: the van Leusen oxazole synthesis and the Schöllkopf oxazole synthesis .
As a Senior Application Scientist, selecting the optimal methodology requires moving beyond basic reaction schemes to understand the mechanistic causality, reagent stability, and operational scalability of each approach. This guide provides an objective, data-backed comparison of both protocols to assist researchers and drug development professionals in route selection.
Mechanistic Divergence & Causality
Both the van Leusen and Schöllkopf syntheses rely on isocyanide chemistry, but they differ fundamentally in their synthon logic and aromatization driving forces.
The van Leusen Synthesis
The van Leusen synthesis constructs 5-substituted or 4,5-disubstituted oxazoles via the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC)[1][2].
Causality of Reagent Design: TosMIC acts as a highly efficient C2N1 "3-atom synthon." It is uniquely reactive because it contains an acidic methylene group, an isocyano carbon capable of nucleophilic attack, and a sulfinic acid leaving group[3].
Aromatization Trigger: The reaction is initiated by base-mediated deprotonation of TosMIC. The resulting anion attacks the aldehyde carbonyl, followed by a 5-endo-dig cyclization (adhering to Baldwin's rules) to form an oxazoline intermediate[4]. Because there is an acidic proton in the
-position to the sulfinyl group, a base-promoted elimination of -toluenesulfinic acid occurs rapidly, driving the system into a stable, aromatic oxazole[1].
The Schöllkopf Synthesis
The Schöllkopf synthesis generates 2-unsubstituted oxazoles (or heavily substituted variants depending on the precursor) by reacting an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-metalated isocyanide with an acylating reagent, such as an ester or acid chloride[5].
Causality of Reagent Design: By treating an aliphatic isocyanide (e.g., methyl isocyanide) with a strong base like
-butyllithium, a highly nucleophilic -lithiated isocyanide is generated.
Aromatization Trigger: This nucleophile attacks the acylating agent to form an
-isocyanoketone intermediate. Unlike the van Leusen intermediate, this species is often highly unstable and cannot be isolated; it spontaneously cyclizes during the reaction or upon aqueous workup to yield the oxazole[5][6].
Mechanistic divergence: van Leusen vs. Schöllkopf oxazole synthesis.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols outline the standard operating procedures for both methodologies, highlighting the critical control parameters.
Protocol A: van Leusen Synthesis of 5-Alkyl/Aryl Oxazoles
This protocol is favored in medicinal chemistry for its operational simplicity and the use of stable, odorless TosMIC[2].
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the target aldehyde (1.0 equiv) and TosMIC (1.0–1.2 equiv) in reagent-grade methanol (0.2 M concentration).
Base Addition: Add anhydrous potassium carbonate (
, 2.0 equiv) in one portion. Causality: Methanol is chosen as the solvent because it stabilizes the polar transition states and provides sufficient solubility for the inorganic base, facilitating the initial deprotonation of TosMIC.
Reaction: Stir the suspension at room temperature or heat to reflux (depending on the steric bulk of the aldehyde) for 2–8 hours. Monitor the consumption of the aldehyde via TLC (Hexane/EtOAc).
Workup: Upon completion, remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate[2].
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate. Purify via silica gel flash chromatography to afford the 5-substituted oxazole.
Protocol B: Schöllkopf Synthesis of 2-Unsubstituted Oxazoles
This protocol is highly effective for synthesizing amino esters and complex oxazoles but requires strict inert conditions[5].
Inert Setup: Flame-dry a Schlenk flask and purge with argon. Add anhydrous THF and methyl isocyanide (1.0 equiv). Safety Note: Alkyl isocyanides possess a vile, penetrating odor and must be handled in a high-performance fume hood[7].
Cryogenic Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add
-butyllithium (1.05 equiv, 2.5 M in hexanes). Causality: Cryogenic temperatures are mandatory to prevent the self-condensation or degradation of the highly reactive -lithiated isocyanide.
Acylation: After 30 minutes of stirring at -78 °C, add the acylating agent (e.g., an ester, 0.9 equiv) dropwise.
Cyclization & Workup: Allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench the reaction carefully with water or saturated aqueous
. The transient -isocyanoketone will spontaneously cyclize into the oxazole during this phase[5].
Purification: Extract with diethyl ether, dry the organic phase, and purify via distillation or column chromatography.
Comparative experimental workflows for oxazole construction.
Quantitative Data & Performance Comparison
When scaling a synthesis or exploring a structure-activity relationship (SAR) campaign, the choice between these two methods comes down to substrate scope, yield, and operational safety.
5-substituted or 4,5-disubstituted oxazoles[2][3].
2-unsubstituted oxazoles (or heavily substituted depending on precursors).
Average Yields
60% – 90% (Highly tolerant of functional groups)[3].
40% – 80% (Sensitive to enolizable protons on the acylating agent)[8].
Scalability
High. Frequently used in process chemistry due to reagent stability and mild conditions.
Moderate to Low. Limited by the need for cryogenic reactors and severe odor/toxicity controls.
Conclusion & Strategic Application
For modern drug development and library synthesis, the van Leusen synthesis is generally the superior choice for constructing 5-substituted oxazoles. Its reliance on the stable, odorless TosMIC reagent, combined with mild, benchtop-friendly conditions, makes it highly amenable to parallel synthesis and scale-up[2][3].
However, the Schöllkopf synthesis retains a critical niche. If a synthetic route specifically demands a 2-unsubstituted oxazole, or if the target requires the direct incorporation of complex amino esters or amino ketones[5], the Schöllkopf methodology provides a direct, albeit operationally demanding, pathway that the van Leusen reaction cannot easily replicate.
References
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at:[Link]
Wikipedia. Van Leusen reaction. Available at: [Link]
National Institutes of Health (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at:[Link]
Researcher.life. Schöllkopf Oxazole Synthesis. Available at: [Link]
Baran Lab. Tetrahedron Letters total syntheses in the 1990s. Available at:[Link]
CoLab.ws. Schöllkopf Oxazole Synthesis. Available at:[Link]
ScholarWorks at Boise State University. Probing the Mechanism of DNA Protein Crosslink Formation. Available at:[Link]
Wiley-VCH. Name Reactions in Heterocyclic Chemistry II. Available at:[Link]
A Senior Application Scientist's Guide to Isomer Differentiation: Unambiguously Distinguishing Ethyl 5-Benzyloxazole-4-carboxylate from its Isoxazole Regioisomer by NMR Spectroscopy
Executive Summary In the synthesis of complex heterocyclic scaffolds, the formation of regioisomers is a persistent challenge that can derail research and development efforts, particularly in medicinal chemistry where st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of complex heterocyclic scaffolds, the formation of regioisomers is a persistent challenge that can derail research and development efforts, particularly in medicinal chemistry where structure dictates function. The distinction between oxazole and isoxazole rings, especially when similarly substituted, is a classic problem that routine 1D NMR spectroscopy may fail to resolve definitively. This guide provides a comprehensive, multi-technique NMR strategy to unambiguously differentiate ethyl 5-benzyloxazole-4-carboxylate from a common potential byproduct, ethyl 3-benzylisoxazole-4-carboxylate. We will progress from initial analysis using ¹H and ¹³C NMR to definitive structural proof using 2D correlation experiments, specifically HMBC and NOESY, explaining the causal logic behind each step.
Introduction: The Critical Challenge of Regioisomeric Purity
Oxazoles and isoxazoles are foundational five-membered heterocyclic cores in numerous biologically active molecules.[1] While they share the same molecular formula (C₃H₃NO), the placement of the nitrogen and oxygen atoms—in a 1,3 relationship in oxazoles and a 1,2 relationship in isoxazoles—imparts distinct electronic properties, reactivity, and three-dimensional conformations.[1] Consequently, an incorrect isomeric assignment can lead to misinterpreted structure-activity relationships (SAR) and wasted resources.
When a synthesis is designed to produce Ethyl 5-benzyloxazole-4-carboxylate (Structure 1 ), a plausible side-reaction could yield Ethyl 3-benzylisoxazole-4-carboxylate (Structure 2 ). Their similar substituent patterns and mass make them difficult to separate and distinguish by chromatography and mass spectrometry alone, positioning NMR spectroscopy as the ultimate arbiter for structural verification.
Figure 1: Structures Under Investigation
Structure 1: Oxazole Target
Structure 2: Isoxazole Isomer
Ethyl 5-benzyloxazole-4-carboxylate
Ethyl 3-benzylisoxazole-4-carboxylate
Analysis via 1D NMR (¹H and ¹³C): Building an Initial Hypothesis
Standard ¹H and ¹³C NMR provide the first clues. The differences in electronegativity and aromaticity between the two rings lead to predictable, albeit sometimes subtle, variations in chemical shifts.[2][3]
¹H NMR Spectroscopy Insights
The most telling proton signal is the lone proton on the heterocyclic ring.
For Oxazole (1): The proton is at the C2 position (H-2). This position is flanked by the ring oxygen and nitrogen, resulting in significant deshielding. Its chemical shift is expected to be far downfield, typically in the range of δ 8.1-8.5 ppm.
For Isoxazole (2): The proton is at the C5 position (H-5). It is adjacent to the ring oxygen. Its chemical shift is generally observed further upfield compared to the H-2 of an oxazole, often in the δ 7.0-7.5 ppm range, though this can vary with substitution.[3]
The benzylic (Ar-CH₂ ) and ethyl ester (CH₂ -CH₃) protons will also exhibit slight differences, but the heterocyclic proton provides the strongest initial indicator.
¹³C NMR Spectroscopy Insights
The carbon chemical shifts of the heterocyclic core are highly diagnostic due to the different electronic environments created by the heteroatom arrangement.[2][4][5]
For Oxazole (1): The C2 carbon, bonded to both O and N, is highly deshielded. C5, adjacent to the oxygen and bearing the benzyl group, and C4, holding the ester, will have characteristic shifts.
For Isoxazole (2): The positions of the heteroatoms are shifted. C3, adjacent to nitrogen and bearing the benzyl group, and C5, adjacent to oxygen, will have chemical shifts distinct from their counterparts in the oxazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Diagnostic Signals
Signal
Structure 1 (Oxazole)
Structure 2 (Isoxazole)
Rationale for Difference
Ring Proton
δ ~8.2 ppm (H-2)
δ ~7.2 ppm (H-5)
H-2 of oxazole is flanked by O and N, causing strong deshielding. H-5 of isoxazole is adjacent only to O.
Ring C-H
δ ~151 ppm (C-2)
δ ~110 ppm (C-5)
C-2 in oxazole is a highly deshielded imine-like carbon. C-5 in the isoxazole is less deshielded.
Benzyl-Subst. C
δ ~158 ppm (C-5)
δ ~161 ppm (C-3)
The carbon bearing the benzyl group has a different electronic environment in each isomer.
| Ester-Subst. C | δ ~128 ppm (C-4) | δ ~105 ppm (C-4) | The chemical shift of C-4 is influenced by its different neighbors in the two heterocyclic systems. |
Note: These are estimated values based on typical ranges for oxazoles and isoxazoles. Actual values may vary.
While these 1D NMR data points allow us to form a strong hypothesis, they do not provide irrefutable proof of connectivity. For that, we must turn to 2D NMR techniques that map correlations between nuclei.
Definitive Proof: Elucidating Connectivity with 2D NMR
The Power of Through-Bond Correlations: HMBC Analysis
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this analysis. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), effectively mapping the carbon skeleton. This is where the structural difference between 1 and 2 becomes unequivocally clear.
The key is to use the benzylic protons (Ar-CH₂ ), which are easily identified in the ¹H spectrum, as a starting point to probe the structure of the heterocyclic ring.
Expected HMBC Correlations for Oxazole (1):
The benzylic protons are attached to the C5 of the oxazole ring.
They will show a strong three-bond correlation (³JCH) to the ester-substituted C4 .
Crucially, they will also show a two-bond correlation (²JCH) to the oxygen-adjacent C5 .
Expected HMBC Correlations for Isoxazole (2):
The benzylic protons are attached to the C3 of the isoxazole ring.
They will show a strong three-bond correlation (³JCH) to the ester-substituted C4 .
The definitive difference: they will show a two-bond correlation (²JCH) to the nitrogen-adjacent C3 .
The observation of a correlation from the benzylic protons to the carbon at ~158 ppm confirms the oxazole structure, while a correlation to the carbon at ~161 ppm confirms the isoxazole.
Diagram 2: Key diagnostic through-space NOE correlations.
Summary of Key Diagnostic Markers
This table consolidates the definitive NMR markers for distinguishing between the two isomers.
| NOESY | Benzylic CH₂ Protons | Correlate to Ethyl Ester CH₂ | Correlate to Ring Proton (H-5) |
Experimental Protocols
To ensure high-quality, trustworthy data, the following standardized protocols are recommended.
Sample Preparation
Dissolve 5-10 mg of the purified sample in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
For NOESY experiments, thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. [6]This can be achieved by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes or via several freeze-pump-thaw cycles.
NMR Data Acquisition
These experiments should be performed on a spectrometer with a field strength of 400 MHz or higher.
¹H NMR:
Pulse Program: Standard single-pulse (e.g., 'zg30').
Acquisition: Acquire with a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and sufficient scans (e.g., 8-16) for good signal-to-noise.
¹³C{¹H} NMR:
Pulse Program: Standard proton-decoupled ('zgpg30').
Acquisition: Use a 30° pulse angle, a relaxation delay of 2 seconds, and acquire a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.
gHMBC (gradient-selected HMBC):
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
Parameters: Optimize the long-range coupling delay (d6) for an average J-coupling of 8 Hz. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
gNOESY (gradient-selected NOESY):
Pulse Program: Standard gradient-selected NOESY (e.g., 'noesygpph').
[6] * Parameters: Use a mixing time (d8) appropriate for a small molecule, typically 500-800 ms. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
Conclusion
References
Boger, D. L., & Boyce, C. W. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society. Available at: [Link]
Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]
Supporting Information for a relevant synthesis containing oxazole NMR data. Available at: [Link]
Al-Hiari, Y. M., et al. (2007). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Molecules. Available at: [Link]
Contreras, R. H., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry. Available at: [Link]
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]
UMass NMR Labs. (2015). A very easy and quick NOESY to probe stereo chemistry. Available at: [Link]
Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Available at: [Link]
Boyd, D. R., et al. (2001). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Alabugin, I. V., et al. (2019). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available at: [Link]
Lakshmanan, D. (2022). What is the Difference Between Oxazole and Isoxazole. Pediaa.com. Available at: [Link]
Ethyl 5-benzyloxazole-4-carboxylate is a specialized heterocyclic intermediate, primarily utilized in the synthesis of ubiquitin-specific protease 7 (USP7) inhibitors and other pharmaceutical scaffolds [1].[1][2] As a research-grade compound often lacking a comprehensive, commercially standardized Safety Data Sheet (SDS), its disposal requires a precautionary approach based on its functional group chemistry (oxazole ring, ester moiety, benzyl substituent).[2]
Critical Safety Directive: Treat this compound as a Hazardous Substance with potential for acute toxicity and skin/eye irritation.[1] Due to the thermal stability of the oxazole ring, high-temperature incineration is the only validated method for complete destruction.[1]
Hazard Identification & Waste Categorization
Since specific toxicological data is limited, hazards are derived from Structural Activity Relationship (SAR) analysis of analogous compounds (e.g., Ethyl 5-methylisoxazole-4-carboxylate, CAS 51135-73-0) [2].[1][2]
Property
Classification
Operational Implication
Chemical Class
Heterocyclic Organic Ester
Combustible; potential nitrogen oxide (NOx) release upon burning.[1]
Physical State
Solid or Viscous Oil (purity dependent)
Requires solid waste or solvent-bulked disposal streams.[1]
Reactivity
Hydrolyzable Ester
Incompatible with strong acids, bases, and oxidizers.[2]
Manage as D001 (Ignitable) if in solvent; otherwise treat as Non-Regulated Hazardous Waste .
Pre-Disposal Assessment Workflow
Before disposal, you must categorize the physical state and quantity of the waste.[2] Use the following decision logic to determine the correct waste stream.
Figure 1: Decision logic for assigning Ethyl 5-benzyloxazole-4-carboxylate to the correct hazardous waste stream based on physical state and solvent composition.
Segregation: Determine if the primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethanol, Ethyl Acetate).
Note: The oxazole ester itself does not dictate the stream; the solvent does.
Bulking: Pour the solution into the appropriate carboy (e.g., "Non-Halogenated Organics").
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container.[1]
Prohibition:NEVER pour aqueous or organic solutions of this compound down the sink. The ester may hydrolyze to form oxazole-4-carboxylic acid derivatives, which can persist in water systems [3].[1]
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
Absorb: Cover the spill with an inert absorbent (Vermiculite or chemically treated pads). Do not use paper towels for large spills as they are combustible.
Collect: Scoop the saturated absorbent into a sealable bag/container.
Decontaminate: Wipe the surface with a mild soap/water solution to remove oily residues. Dispose of wipes as Solid Hazardous Waste .
Technical Rationale & Mechanism
Incineration Necessity: The oxazole ring is a stable aromatic system.[1] Low-temperature thermal treatment may result in incomplete combustion.[1] High-temperature incineration (>1000°C) ensures ring opening and complete oxidation to CO₂, H₂O, and N₂ [4].
Hydrolysis Risk: Ethyl esters are susceptible to hydrolysis.[1] In an acidic waste stream, this compound will degrade into 5-benzyloxazole-4-carboxylic acid and ethanol.[1] While less volatile, the acid form retains biological activity and must still be treated as hazardous [5].
References
Patent: Colland, F., et al. (2016). Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. US Patent App.[1] 2016/0185785 A1.[1] Link
PubChem: National Center for Biotechnology Information. (2025).[1][3][4][5] PubChem Compound Summary for CID 7009317, Ethyl 5-methylisoxazole-4-carboxylate. Link[1][2]
BenchChem: Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide. (2025).[1] Link[1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link
ECHA: European Chemicals Agency.[4] Information on Chemicals - Esters and Heterocycles. Link
A Researcher's Guide to the Safe Handling of Ethyl 5-benzyloxazole-4-carboxylate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of Ethyl 5-benzyloxazole-4-carboxylate. Designed for researchers, s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of Ethyl 5-benzyloxazole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical laboratory experience to ensure a safe and efficient workflow.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Ethyl 5-benzyloxazole-4-carboxylate. The following guidance is extrapolated from safety data for structurally similar oxazole and isoxazole derivatives. A thorough, site-specific risk assessment should be conducted by qualified personnel before handling this compound.
Hazard Assessment and GHS Classification
Based on analogous compounds, Ethyl 5-benzyloxazole-4-carboxylate is anticipated to pose the following hazards:
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5]
Eye Irritation: May cause serious eye irritation.[1][2][3][4][5][6]
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[4][5][7]
Harmful if Swallowed: May be harmful if ingested.[3][6][7]
All handling of Ethyl 5-benzyloxazole-4-carboxylate should occur in a well-ventilated area, preferably within a certified chemical fume hood.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling Ethyl 5-benzyloxazole-4-carboxylate.
Protects against splashes and vapors that may cause serious eye irritation.[7]
Hand
Chemical-resistant gloves (e.g., Nitrile).
Double-gloving is recommended for enhanced protection.[8] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[9][10]
Protects against accidental splashes. Long-sleeved gowns with tight-fitting cuffs are ideal.[11]
Respiratory
Use in a certified chemical fume hood is required.[7]
If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary to minimize inhalation of vapors.[7]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Workflow for selecting appropriate PPE.
Operational and Handling Protocols
Adherence to strict handling protocols is paramount for safety.
Preparation and Dispensing
Verify Engineering Controls: Before beginning work, ensure the chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[7]
Assemble PPE: Don all required PPE as outlined in the table above.
Containment: Conduct all dispensing and handling of Ethyl 5-benzyloxazole-4-carboxylate inside a chemical fume hood to control vapor exposure.[7]
Storage
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6][8]
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]
Spill Management and Emergency Procedures
In the event of a spill, immediate and decisive action is required.
Small Spills (inside a fume hood)
Containment: Use an inert absorbent material such as vermiculite or sand to contain the spill.[12]
Collection: Use only spark-free tools to collect the absorbed material into a labeled container for hazardous waste disposal.[12]
Decontamination: Clean the affected area thoroughly.
Large Spills
Evacuation: Evacuate the immediate area and alert colleagues and emergency responders.[8][12]
Ventilation: Ensure the area is well-ventilated, if it is safe to do so.[12]
Secure the Area: Remove all sources of ignition.[8][12]
Emergency Response Workflow
Caption: Workflow for spill response.
Disposal Plan
All waste containing Ethyl 5-benzyloxazole-4-carboxylate must be treated as hazardous.
Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container for hazardous waste.[12]
Disposal Regulations: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[6][13] Do not mix with other waste.
References
Personal protective equipment for handling 4-propyl-1,3-oxazole - Benchchem. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
Safety Data Sheets (SDS) - Bio. (n.d.).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
SAFETY DATA SHEET - TCI Chemicals. (2025, October 14).
SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
MSDS of Oxazole - Capot Chemical. (2008, October 23).
SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 15).
Personal protective equipment for handling Oxfendazole - Benchchem. (n.d.).